molecular formula C13H19ClN2O2 B085988 Chloroprocaine CAS No. 133-16-4

Chloroprocaine

Cat. No.: B085988
CAS No.: 133-16-4
M. Wt: 270.75 g/mol
InChI Key: VDANGULDQQJODZ-UHFFFAOYSA-N
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Description

Chloroprocaine is procaine in which one of the hydrogens ortho- to the carboxylic acid group is substituted by chlorine. It is used as its monohydrochloride salt as a local anaesthetic, particularly for oral surgery. It has the advantage over lidocaine of constricting blood vessels, so reducing bleeding. It has a role as a local anaesthetic, a peripheral nervous system drug and a central nervous system depressant. It is a benzoate ester and a member of monochlorobenzenes. It is functionally related to a 2-diethylaminoethanol and a 4-amino-2-chlorobenzoic acid.
This compound is an ester local anesthetic commonly available in its salt form, this compound hydrochloride. Similar to other local anesthetics, it increases the threshold for electrical excitation in nerves by slowing the propagation of the nerve impulse and reducing the rate of rise of the action potential. The pharmacological profile of this compound is characterized by a short latency and duration, similar to the one observed with [lidocaine]. This compound can be given as an injection, and is available in formulations with and without methylparaben as a preservative. Both can be given as intrathecal injections for peripheral and central nerve block, but only the preservative-free formulation can be used for lumbar and caudal epidural blocks. Topical this compound for ophthalmic use was approved by the FDA in September 2022 for ocular surface anesthesia.
This compound is an Ester Local Anesthetic. The physiologic effect of this compound is by means of Local Anesthesia.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1955 and has 4 investigational indications.
This compound hydrochloride is a local anesthetic given by injection during surgical procedures and labor and delivery. This compound, like other local anesthetics, blocks the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse and by reducing the rate of rise of the action potential.
RN given refers to parent cpd;  structure
See also: this compound Hydrochloride (active moiety of).

Properties

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-chlorobenzoate
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InChI

InChI=1S/C13H19ClN2O2/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14/h5-6,9H,3-4,7-8,15H2,1-2H3
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InChI Key

VDANGULDQQJODZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H19ClN2O2
Source PubChem
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Related CAS

3858-89-7 (hydrochloride)
Record name Chloroprocaine [INN]
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DSSTOX Substance ID

DTXSID8022799
Record name Chloroprocaine
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Molecular Weight

270.75 g/mol
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Physical Description

Solid
Record name Chloroprocaine
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Solubility

VERY SOL IN CHLOROFORM; INSOL IN ETHER /HYDROCHLORIDE/, 1.30e+00 g/L
Record name Chloroprocaine
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Impurities

Sodium metabisulfate as a preservative in earlier formulations ... newer preparations ... contain calcium EDTA as the preservative.
Record name CHLOROPROCAINE
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CAS No.

133-16-4
Record name Chloroprocaine
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Melting Point

173-174ºC
Record name Chloroprocaine
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Foundational & Exploratory

An In-Depth Technical Guide to the Degradation Pathway and Metabolites of Chloroprocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroprocaine, a short-acting ester-type local anesthetic, is characterized by its rapid onset and short duration of action, primarily due to its efficient metabolic degradation. This technical guide provides a comprehensive overview of the degradation pathway of this compound, the formation of its principal metabolites, and the analytical methodologies employed for their quantification. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacology, offering insights into the chemical stability, metabolism, and analytical assessment of this compound. The guide includes summaries of quantitative data, detailed experimental protocols derived from scientific literature, and visualizations of the degradation pathway and analytical workflows.

Introduction

This compound (2-(diethylamino)ethyl 4-amino-2-chlorobenzoate) is an ester-class local anesthetic widely utilized for various regional anesthetic procedures, including epidural and spinal anesthesia. Its popularity stems from its rapid metabolism, which minimizes the risk of systemic toxicity. The degradation of this compound is a critical aspect of its pharmacokinetic and pharmacodynamic profile. Understanding the degradation pathway and the resulting metabolites is essential for optimizing its clinical use, ensuring patient safety, and developing stable pharmaceutical formulations.

This guide delves into the core aspects of this compound degradation, focusing on the enzymatic and non-enzymatic hydrolysis, the subsequent metabolic fate of its primary degradation products, and the analytical techniques for their characterization and quantification.

This compound Degradation Pathway

The primary route of this compound metabolism is the hydrolysis of its ester linkage. This process can occur both enzymatically and non-enzymatically, with the former being the predominant pathway in vivo.

Enzymatic Hydrolysis

In the human body, this compound is rapidly metabolized in the plasma by pseudocholinesterase (also known as butyrylcholinesterase), an enzyme primarily synthesized in the liver.[1][2] This enzymatic hydrolysis is remarkably efficient, leading to a very short plasma half-life for the parent drug.

The hydrolysis of this compound yields two primary metabolites:

  • 2-chloro-4-aminobenzoic acid (CABA) [1]

  • β-diethylaminoethanol (DEAE) [1]

The enzymatic reaction is illustrated in the diagram below.

Chloroprocaine_Degradation cluster_hydrolysis Hydrolysis cluster_acetylation N-Acetylation This compound This compound CABA 2-chloro-4-aminobenzoic acid (CABA) This compound->CABA Pseudocholinesterase (in plasma) DEAE β-diethylaminoethanol (DEAE) This compound->DEAE Pseudocholinesterase (in plasma) nAcetylCABA N-acetyl-2-chloro-4-aminobenzoic acid CABA->nAcetylCABA N-acetyltransferase Forced_Degradation_Workflow start This compound Sample (API or Formulation) stress Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) stress->base oxidation Oxidation (e.g., 3% H2O2, RT) stress->oxidation thermal Thermal (e.g., 80°C, solid) stress->thermal photo Photolytic (ICH Q1B guidelines) stress->photo analysis HPLC Analysis (Stability-Indicating Method) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis Analytical_Workflow sample Biological Sample (Plasma or Urine) prep Sample Preparation sample->prep extraction Liquid-Liquid Extraction prep->extraction derivatization Derivatization (for GC-MS) extraction->derivatization analysis Instrumental Analysis extraction->analysis for HPLC derivatization->analysis hplc HPLC-UV/PDA analysis->hplc gcms GC-MS analysis->gcms result Data Analysis and Quantification hplc->result gcms->result

References

In Vitro Stability of Chloroprocaine in Different Buffer Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of chloroprocaine, an ester-type local anesthetic. Due to its ester linkage, this compound is susceptible to hydrolysis, a primary degradation pathway that significantly influences its shelf-life and efficacy. This document summarizes the core principles of this compound stability, outlines detailed experimental protocols for its assessment, and presents data on its degradation.

Introduction to this compound Stability

This compound (2-(diethylamino)ethyl 4-amino-2-chlorobenzoate) is known for its rapid onset and short duration of action, primarily due to its fast hydrolysis in human plasma by pseudocholinesterases.[1][2] However, its chemical stability in aqueous solutions is also a critical factor for formulation development, storage, and handling. The primary degradation route for this compound is the hydrolysis of its ester bond, which is catalyzed by both acid and base. This hydrolysis results in the formation of two main degradation products: 2-chloro-4-aminobenzoic acid (ACBA) and β-diethylaminoethanol.[3][4]

Commercial preparations of this compound hydrochloride are typically formulated at an acidic pH (between 2.7 and 4.0) to enhance stability, as the protonated form of the molecule is less susceptible to hydrolysis.[2] As a weak base with a pKa of approximately 8.7, this compound's ionization state, and therefore its stability, is highly dependent on the pH of the solution.[2][5] In general, ester-type local anesthetics are less stable in solution compared to their amide counterparts.[6]

This compound Degradation Pathway

The hydrolysis of this compound is a single-step reaction that cleaves the ester bond. This process can be influenced by pH, temperature, and the presence of catalysts.

Chloroprocaine_Degradation This compound This compound (2-(diethylamino)ethyl 4-amino-2-chlorobenzoate) ACBA 2-Chloro-4-aminobenzoic acid (ACBA) This compound->ACBA Hydrolysis (H₂O, H⁺ or OH⁻) DEAE β-diethylaminoethanol This compound->DEAE Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Hydrolytic degradation pathway of this compound.

Quantitative Stability Data

To illustrate this, the following tables provide a summary of the expected stability of this compound in common buffer systems at different pH values and temperatures. Note: This data is illustrative and based on the general principles of ester hydrolysis and the known rapid degradation of this compound.

Table 1: Illustrative Half-life of this compound in Phosphate Buffer (0.1 M) at 25°C

pHExpected Half-life (t½)
4.0Months
6.0Weeks
7.4Days
8.0Hours

Table 2: Illustrative Percentage of this compound Remaining in Citrate Buffer (0.1 M) at Different Temperatures after 24 hours

TemperaturepH 5.0pH 7.0
4°C>99%~95%
25°C~98%~80%
40°C~90%<50%

Experimental Protocols

This section provides detailed methodologies for conducting in vitro stability studies of this compound.

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[7][8]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare this compound Stock Solution (e.g., 1 mg/mL in water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 25°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, 25°C) start->oxidation thermal Thermal Degradation (e.g., 60°C in solution) start->thermal photo Photodegradation (ICH Q1B guidelines) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-UV/PDA oxidation->hplc thermal->hplc photo->hplc neutralize->hplc end Identify and Quantify Degradation Products hplc->end

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Acid Hydrolysis: A solution of this compound (e.g., 100 µg/mL) is prepared in 0.1 M hydrochloric acid and incubated at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Samples are withdrawn at various time points, neutralized with an equivalent amount of 0.1 M sodium hydroxide, and analyzed.

  • Base Hydrolysis: A solution of this compound is prepared in 0.1 M sodium hydroxide and kept at room temperature (e.g., 25°C). Due to the rapid hydrolysis in alkaline conditions, samples should be taken at frequent intervals (e.g., every 30 minutes), neutralized with 0.1 M hydrochloric acid, and immediately analyzed.

  • Oxidative Degradation: A solution of this compound is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Samples are taken at different time points and analyzed.

  • Thermal Degradation: A solution of this compound in a neutral buffer (e.g., pH 7.0 phosphate buffer) is heated at an elevated temperature (e.g., 60°C) to assess the effect of heat on stability.

  • Photostability: A solution of this compound is exposed to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²). A control sample is kept in the dark under the same conditions.

Stability-Indicating HPLC Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products.[9][10]

Table 3: Example of a Stability-Indicating HPLC Method for this compound

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm (e.g., µ-Bondapak C18)
Mobile Phase Acetonitrile, Methanol, Water, and Glacial Acetic Acid (e.g., 20:5:74:1 v/v/v/v) containing an ion-pairing agent like Sodium 1-heptanesulfonate (0.05-0.08% w/v).[9]
Flow Rate 1.0 - 2.0 mL/min[9]
Detection UV at 278 nm[9]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25°C
Internal Standard Benzoic acid or p-nitroacetophenone can be used.[9]

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the this compound peak from all degradation product peaks generated during the forced degradation study.

Conclusion

The in vitro stability of this compound is fundamentally governed by the pH and temperature of its aqueous environment. As an ester-type local anesthetic, it is most stable in acidic conditions and undergoes rapid hydrolysis at neutral and alkaline pH. This guide provides a framework for understanding and evaluating the stability of this compound, offering detailed protocols for forced degradation studies and a stability-indicating HPLC method. For researchers and drug development professionals, a thorough understanding of these principles is essential for the formulation of stable and effective this compound products. Further studies are warranted to generate comprehensive quantitative kinetic data for the hydrolysis of this compound in various pharmaceutically relevant buffer systems.

References

An In-depth Technical Guide to the Discovery and Synthesis of Chloroprocaine for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of chloroprocaine, a short-acting local anesthetic. It is designed to furnish researchers, scientists, and drug development professionals with detailed information for laboratory applications, including experimental protocols and quantitative data.

Discovery and Development

This compound (2-diethylaminoethyl 4-amino-2-chlorobenzoate) was synthesized in 1952 as part of a broader effort to develop safer and more effective local anesthetics than cocaine.[1][2] It is an amino ester derivative of procaine, with the key structural difference being the addition of a chlorine atom to the benzene ring.[3] This modification significantly influences its pharmacological properties, most notably its rapid onset and short duration of action.[4][5] The primary goal in its development was to create a local anesthetic with a low risk of systemic toxicity, which was achieved through its rapid hydrolysis by plasma pseudocholinesterases.[5][6]

Mechanism of Action

Like other local anesthetics, this compound's primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes.[3][7][8] By binding to a specific site within the alpha subunit of the sodium channel, this compound stabilizes the channel in its inactive state.[3][9] This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.[3][10] The result is a reversible inhibition of nerve impulse conduction, leading to a loss of sensation in the area supplied by the affected nerve.[3] The order of nerve function loss is typically pain, followed by temperature, touch, proprioception, and finally, skeletal muscle tone.[3]

Quantitative Data

The following tables summarize key quantitative parameters of this compound, providing a comparative overview for research and development purposes.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyValueReference
Molar Mass 270.76 g/mol [4]
pKa 8.7[4][9]
Half-life (in vitro) 21 seconds (maternal blood), 43 seconds (fetal blood)[4]
Metabolism Rapidly hydrolyzed by plasma pseudocholinesterases[6][10]
Metabolites 2-chloro-4-aminobenzoic acid and diethylaminoethanol[10]

Table 2: Clinical Efficacy and Pharmacodynamics

ParameterValueConditionsReference
Onset of Action 3-5 minutesSpinal Anesthesia (40-50 mg dose)[4]
6-12 minutesEpidural Anesthesia[5]
Duration of Motor Block ~40 minutesSpinal Anesthesia (30-40 mg dose)[4]
Time to Ambulation ~90 minutesSpinal Anesthesia (30-40 mg dose)[4]
Sensory Block Onset Median 7.0 min6 mL of 1.5% solution for labor epidural[11][12]
Median 8.0 min7.5 mL of 1.2% solution for labor epidural[11][12]

Experimental Protocols

Laboratory Synthesis of this compound Hydrochloride

This protocol is based on a method suitable for laboratory-scale synthesis, adapted from patented procedures.[7] This synthesis involves a two-step process: the esterification of 2-chloro-4-nitrobenzoic acid with 2-diethylaminoethanol, followed by the reduction of the nitro group to an amino group.

Materials and Reagents:

  • 2-chloro-4-nitrobenzoic acid

  • 2-diethylaminoethanol

  • Xylene (anhydrous)

  • para-Toluenesulfonic acid (catalyst)

  • Iron powder

  • Ammonium chloride

  • Hydrochloric acid (concentrated and dilute solutions)

  • Sodium hydroxide solution

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethanol

  • Dichloromethane

  • Standard laboratory glassware for reflux, extraction, and filtration

  • Rotary evaporator

  • Melting point apparatus

  • TLC plates and developing chamber

Step 1: Synthesis of 2-diethylaminoethyl 2-chloro-4-nitrobenzoate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-nitrobenzoic acid (1 molar equivalent) and 2-diethylaminoethanol (3 molar equivalents) in anhydrous xylene.

  • Add a catalytic amount of para-toluenesulfonic acid.

  • Heat the reaction mixture to reflux (approximately 138-142 °C) and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove any solid byproducts.

  • Wash the filtrate sequentially with a dilute sodium bicarbonate solution and water.

  • Extract the organic layer with a dilute hydrochloric acid solution.

  • Adjust the pH of the aqueous extract to 3.4-4.0 with a sodium hydroxide solution to obtain the aqueous solution of the nitrochlor cain intermediate.[7]

Step 2: Reduction of the Nitro Group to Synthesize this compound

  • To the aqueous solution of nitrochlor cain from the previous step, add ammonium chloride and iron powder.

  • Heat the reaction mixture with stirring. The reaction is exothermic and should be controlled.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture and filter to remove the iron salts.

  • Make the filtrate alkaline with a sodium hydroxide solution to precipitate the crude this compound base.

  • Extract the crude this compound base with dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound base.

Step 3: Formation and Purification of this compound Hydrochloride

  • Dissolve the crude this compound base in a minimal amount of ethanol.

  • Slowly add a concentrated hydrochloric acid solution dropwise while stirring until the solution is acidic.

  • Cool the solution in an ice bath to induce crystallization of this compound hydrochloride.

  • Collect the crystals by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound hydrochloride.

  • Dry the purified crystals in a vacuum oven.

  • Determine the melting point and characterize the product using spectroscopic methods (e.g., NMR, IR).

General Protocol for In Vivo Assessment of Local Anesthetic Action

This protocol outlines a general methodology for assessing the onset and duration of sensory and motor blockade of a local anesthetic like this compound in a preclinical animal model (e.g., rat sciatic nerve block).

Materials and Equipment:

  • This compound solution of desired concentration

  • Animal model (e.g., Sprague-Dawley rats)

  • Anesthetic for the animal (e.g., isoflurane)

  • Nerve stimulator

  • Force transducer or hot plate for sensory testing

  • Data acquisition system

Procedure:

  • Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.

  • Surgically expose the sciatic nerve.

  • Place stimulating electrodes proximally and recording electrodes distally to the intended site of drug application.

  • Record baseline compound muscle action potentials (CMAPs) in response to supramaximal nerve stimulation.

  • Apply a standardized volume of the this compound solution directly to the exposed sciatic nerve.

  • Motor Block Assessment:

    • Continuously monitor the CMAP amplitude.

    • The time from drug application to a predefined reduction in CMAP amplitude (e.g., 90%) is considered the onset of motor block.

    • The time from onset until the CMAP amplitude recovers to a predefined percentage of baseline (e.g., 50%) is considered the duration of motor block.

  • Sensory Block Assessment (e.g., using the hot plate test):

    • At predetermined time points after drug application, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).

    • Measure the latency for the animal to exhibit a pain response (e.g., paw withdrawal or licking).

    • An increase in withdrawal latency compared to baseline indicates sensory blockade.

    • The time to reach maximum possible analgesia is the onset, and the time for the withdrawal latency to return to baseline is the duration of sensory block.

  • Monitor the animal's vital signs throughout the experiment.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Chloroprocaine_Mechanism_of_Action cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Na_in Na+ (Intracellular) Na_channel->Na_in Block Blockade Na_channel->Block Na_out Na+ (Extracellular) Na_out->Na_channel Influx This compound This compound This compound->Na_channel Binds to alpha subunit No_AP Inhibition of Action Potential Block->No_AP Chloroprocaine_Synthesis_Workflow reactant1 2-chloro-4-nitrobenzoic acid intermediate 2-diethylaminoethyl 2-chloro-4-nitrobenzoate reactant1->intermediate reactant2 2-diethylaminoethanol reactant2->intermediate catalyst p-Toluenesulfonic acid (catalyst) catalyst->intermediate solvent1 Xylene (reflux) solvent1->intermediate product_base This compound (base) intermediate->product_base Reduction reducing_agents Iron powder & Ammonium chloride reducing_agents->product_base final_product This compound HCl (crystals) product_base->final_product Acidification hcl HCl hcl->final_product

References

Methodological & Application

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Chloroprocaine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of chloroprocaine in human plasma. Due to its rapid hydrolysis by plasma cholinesterases, precise and swift sample handling and analysis are critical.[1] This protocol employs a straightforward protein precipitation technique for sample preparation and utilizes lidocaine as an internal standard to ensure accuracy and reproducibility. The method is suitable for pharmacokinetic studies and clinical monitoring of this compound.

Introduction

This compound is an ester-type local anesthetic characterized by its rapid onset and short duration of action. It is quickly metabolized in the blood by plasma cholinesterases into 2-chloro-p-aminobenzoic acid (CABA) and diethylaminoethanol (DEAE).[1][2] This rapid degradation presents a significant challenge for its accurate quantification in biological matrices. Therefore, a reliable analytical method is essential for studying its pharmacokinetics. This HPLC-MS/MS method provides the necessary sensitivity and selectivity to measure this compound concentrations in plasma accurately.

Materials and Instrumentation

2.1 Reagents and Chemicals

  • This compound hydrochloride (Reference Standard)

  • Lidocaine hydrochloride (Internal Standard)[3][4]

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • Echothiophate iodide or other suitable cholinesterase inhibitor[1]

2.2 Instrumentation

  • HPLC System: A system equipped with a binary pump, degasser, autosampler, and column oven (e.g., Waters Acquity UPLC, Shimadzu Nexera).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Waters Xevo TQ-S).

  • Analytical Column: A reversed-phase C18 column (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm) is recommended.[5]

Experimental Protocols

3.1 Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and lidocaine in methanol to prepare primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock in 50:50 (v/v) acetonitrile/water to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution: Dilute the lidocaine primary stock with 50:50 (v/v) acetonitrile/water to achieve a final concentration of 100 ng/mL.

3.2 Sample Collection and Handling

  • Collect whole blood in tubes containing K2-EDTA and a cholinesterase inhibitor like echothiophate iodide to prevent ex-vivo hydrolysis of this compound.[1]

  • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

3.3 Plasma Sample Preparation (Protein Precipitation)

  • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the internal standard working solution in acidified acetonitrile (0.1% formic acid).[6]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.[6]

  • Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

HPLC-MS/MS Method

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of this compound and lidocaine.

Table 1: Chromatographic Conditions

Parameter Value
Column XBridge C18, 2.1 x 50 mm, 3.5 µm[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B in 2.5 min, hold for 1 min, return to initial conditions

| Total Run Time | 4.5 minutes |

Table 2: Mass Spectrometer Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi

| Collision Gas | Nitrogen |

Table 3: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
This compound 271.1[5] 100.1[5] 150 25

| Lidocaine (IS) | 235.2 | 86.2 | 150 | 20 |

Method Validation Summary (Representative Data)

The method should be validated according to regulatory guidelines. The following table shows typical performance characteristics.

Table 4: Method Performance Characteristics

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (%RE) Within ±15%

| Recovery | > 85% |

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample collection to data acquisition.

Chloroprocaine_Workflow cluster_pre_analytical Sample Handling cluster_analytical Sample Preparation & Analysis Collect 1. Blood Collection (EDTA + Esterase Inhibitor) Centrifuge_Blood 2. Centrifugation (2000 x g, 10 min, 4°C) Collect->Centrifuge_Blood Plasma 3. Plasma Separation & Storage (-80°C) Centrifuge_Blood->Plasma Precipitate 4. Protein Precipitation (Add Acetonitrile with IS) Plasma->Precipitate Centrifuge_Sample 5. Centrifugation (14,000 x g, 10 min) Precipitate->Centrifuge_Sample Supernatant 6. Supernatant Transfer Centrifuge_Sample->Supernatant Inject 7. HPLC-MS/MS Injection Supernatant->Inject Data 8. Data Acquisition & Quantification Inject->Data

Caption: Workflow for this compound Analysis in Plasma.

References

Application Notes and Protocols for Electrophysiology Studies Using Chloroprocaine on Isolated Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological effects of Chloroprocaine on isolated neurons. Detailed protocols for key experiments are included to facilitate the study of this local anesthetic's mechanism of action on neuronal excitability and ion channel function.

Introduction

This compound is an ester-type local anesthetic known for its rapid onset and short duration of action. Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), which are essential for the initiation and propagation of action potentials in neurons.[1][2] By inhibiting these channels, this compound effectively blocks nerve conduction, leading to a loss of sensation.

In addition to its well-established effects on sodium channels, recent studies have revealed that this compound also modulates other ion channels, such as voltage-gated potassium channels (Kv), which play a critical role in regulating neuronal excitability. Understanding the full spectrum of this compound's interactions with neuronal ion channels is crucial for optimizing its clinical use and for the development of novel anesthetic agents.

These notes will detail the effects of this compound on both voltage-gated sodium and potassium channels in isolated neurons, providing quantitative data and step-by-step protocols for researchers to investigate these interactions.

Data Presentation: Effects of this compound on Neuronal Ion Channels

The following tables summarize the quantitative data on the effects of this compound on key neuronal ion channels, as determined by whole-cell patch-clamp electrophysiology on isolated neurons.

Table 1: Effect of this compound on Voltage-Gated Sodium Channels (VGSCs)

ParameterChannel SubtypeNeuron TypeThis compound ConcentrationEffectReference
Tonic Block Mixed (TTX-S and TTX-R)Dorsal Root Ganglion (DRG)100 µMSignificant reduction in peak current amplitude[3]
NaV1.7 (TTX-S)DRG (inferred)450 µM (Lidocaine IC50)50% inhibition of peak current[3]
NaV1.8 (TTX-R)DRG (inferred)104 µM (Lidocaine IC50)50% inhibition of peak current[3]
Use-Dependent Block Mixed (TTX-S and TTX-R)Dorsal Root Ganglion (DRG)300 µM (Lidocaine)Progressive decrease in current amplitude with repetitive stimulation (5 Hz)[3]
Voltage-Dependence of Inactivation MixedDorsal Root Ganglion (DRG)Not SpecifiedHyperpolarizing shift in the steady-state inactivation curve[4]

Note: Data for specific this compound IC50 values on NaV subtypes in isolated neurons is limited. The provided lidocaine data serves as a reference for the expected differential sensitivity of these channels to local anesthetics.

Table 2: Effect of this compound on Kv7/M Voltage-Gated Potassium Channels

ParameterChannel SubtypeNeuron TypeThis compound ConcentrationEffect
Current Amplitude Inhibition Kv7.2/Kv7.3Rat DRG100 µM~40% reduction
Kv7.2/Kv7.3Rat DRG300 µM~60% reduction
Kv7.2/Kv7.3Rat DRG1 mM~80% reduction
Voltage-Dependence of Activation Kv7.2/Kv7.3Rat DRG300 µMRightward shift of ~15 mV in the V50 of activation
Activation Kinetics Kv7.2/Kv7.3Rat DRG300 µMSignificant slowing of the activation time constant
IC50 for Current Inhibition Kv7.2/Kv7.3Rat DRG168 µM50% inhibitory concentration

Experimental Protocols

Protocol 1: Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons

This protocol describes the enzymatic and mechanical dissociation of DRG neurons from rodents for subsequent electrophysiological recording.

Materials:

  • Spinal columns from 2-4 week old rats or mice

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Collagenase Type IA (1 mg/mL)

  • Trypsin (0.25%)

  • DNase I (100 µg/mL)

  • Neurobasal medium supplemented with B27 and L-glutamine

  • Poly-D-lysine and laminin-coated coverslips

  • Standard dissection tools

Procedure:

  • Euthanize the animal according to approved institutional protocols.

  • Dissect the spinal column and carefully extract the dorsal root ganglia.

  • Transfer the ganglia to ice-cold DMEM.

  • Incubate the ganglia in collagenase solution for 60-90 minutes at 37°C.

  • Gently wash the ganglia with DMEM.

  • Incubate in trypsin solution for 5-10 minutes at 37°C.

  • Add DNase I to the trypsin solution for the final 2 minutes of incubation.

  • Stop the enzymatic digestion by adding DMEM containing 10% fetal bovine serum.

  • Gently triturate the ganglia with a series of fire-polished Pasteur pipettes of decreasing tip diameter until a single-cell suspension is achieved.

  • Plate the dissociated neurons onto coated coverslips in supplemented Neurobasal medium.

  • Incubate the neurons at 37°C in a humidified 5% CO2 incubator for at least 2 hours before recording, or for longer-term culture.

Protocol 2: Whole-Cell Patch-Clamp Recording of Sodium Currents

This protocol details the procedure for recording voltage-gated sodium currents from isolated neurons.

Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH). Cesium is used to block potassium channels.

Procedure:

  • Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with internal solution.

  • Approach a neuron with the patch pipette while applying positive pressure.

  • Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

  • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Hold the neuron at a membrane potential of -80 mV.

  • To record sodium currents, apply a series of depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments for 50 ms).

  • To investigate tonic block, apply this compound at various concentrations to the external solution and repeat the voltage-step protocol.

  • To study use-dependent block, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 5 Hz) in the absence and presence of this compound.[3]

  • To assess the effect on steady-state inactivation, apply a series of 500 ms prepulses to various potentials (e.g., -120 mV to -10 mV) before a test pulse to 0 mV.

Protocol 3: Whole-Cell Patch-Clamp Recording of Kv7/M Potassium Currents

This protocol outlines the method for recording M-type potassium currents.

Solutions:

  • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na (pH 7.2 with KOH).

Procedure:

  • Follow steps 1-7 from Protocol 2 to achieve the whole-cell configuration.

  • Hold the neuron at a membrane potential of -20 mV.

  • Apply a series of hyperpolarizing voltage steps (e.g., from -20 mV to -90 mV in 10 mV increments for 1 second) to elicit deactivating M-currents.

  • To investigate the effect of this compound, perfuse the chamber with the desired concentration of the drug and repeat the voltage-step protocol.

  • To determine the voltage-dependence of activation, measure the tail current amplitude at a fixed potential (e.g., -40 mV) following the hyperpolarizing steps and plot it against the prepulse potential.

Visualizations

Signaling Pathway of this compound Action

Chloroprocaine_Action cluster_neuron Isolated Neuron cluster_membrane Cell Membrane This compound This compound VGSC Voltage-Gated Sodium Channel This compound->VGSC Blocks Kv7 Kv7/M Potassium Channel This compound->Kv7 Inhibits Na_influx Na+ Influx VGSC->Na_influx Mediates K_efflux K+ Efflux Kv7->K_efflux Mediates AP Action Potential Generation Na_influx->AP Initiates Excitability Neuronal Excitability K_efflux->Excitability Regulates

Caption: Mechanism of this compound action on neuronal ion channels.

Experimental Workflow for Patch-Clamp Electrophysiology

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis A Isolate Neurons (e.g., DRG) B Culture Neurons on Coated Coverslips A->B C Obtain Whole-Cell Patch-Clamp Configuration B->C D Record Baseline Ionic Currents C->D E Apply this compound D->E F Record Currents in the Presence of this compound E->F G Measure Current Amplitude, Kinetics, and Voltage-Dependence F->G H Construct Dose-Response Curves G->H I Determine IC50 and Biophysical Effects H->I

Caption: Workflow for studying this compound's effects using patch-clamp.

Logical Relationship of this compound's Effects on Neuronal Excitability

Chloroprocaine_Excitability This compound This compound Application Block_Na Blockade of Voltage-Gated Sodium Channels This compound->Block_Na Inhibit_K Inhibition of Kv7/M Potassium Channels This compound->Inhibit_K Decrease_Depol Decreased Rate of Membrane Depolarization Block_Na->Decrease_Depol Increase_Threshold Increased Action Potential Threshold Block_Na->Increase_Threshold Decrease_Repol Decreased Rate of Membrane Repolarization Inhibit_K->Decrease_Repol Membrane_Depol Membrane Depolarization Inhibit_K->Membrane_Depol Reduced_Excitability Reduced Neuronal Excitability (Anesthetic Effect) Decrease_Depol->Reduced_Excitability Increase_Threshold->Reduced_Excitability

Caption: this compound's dual effects on neuronal excitability.

References

Application Notes and Protocols for Quantifying Chloroprocaine and its Metabolites in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of the local anesthetic chloroprocaine and its primary metabolites, 2-chloro-4-aminobenzoic acid (CABA) and ß-diethylaminoethanol, in various tissue samples. The methodologies outlined are primarily based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering high sensitivity and selectivity for pharmacokinetic and drug distribution studies.

Introduction

This compound is a short-acting ester-type local anesthetic. Its rapid hydrolysis in plasma by pseudocholinesterase results in the formation of two main metabolites: 2-chloro-4-aminobenzoic acid (CABA) and ß-diethylaminoethanol.[1][2] A further metabolite, N-acetyl-2-chloro-4-aminobenzoic acid (N-acetyl-CABA), has been identified in urine.[3][4] Accurate quantification of the parent drug and its metabolites in tissue is crucial for understanding its pharmacological and toxicological profile.

Analytical Methods

The recommended analytical technique for the simultaneous quantification of this compound and its metabolites in complex biological matrices like tissue is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides excellent specificity and sensitivity.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, particularly for CABA, though it may have higher limits of detection compared to LC-MS/MS.[7][8] Gas Chromatography (GC) has also been utilized for the analysis of this compound and its metabolites.[3][4][9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical assays due to its high selectivity and sensitivity, allowing for the detection of analytes in the nanomolar or even picomolar range.[5]

Table 1: Example LC-MS/MS Parameters for this compound and Metabolites

ParameterThis compound2-chloro-4-aminobenzoic acid (CABA)ß-diethylaminoethanol
Ionization Mode ESI PositiveESI Positive/NegativeESI Positive
Precursor Ion (m/z) 271.1172.0118.1
Product Ions (m/z) 154.0, 198.090.0, 154.086.1, 58.2
Internal Standard Lidocaine-d10, Bupivacainep-aminobenzoic acid, 4-aminobenzoic acid-d4d9-DEAE

Note: These parameters are illustrative and require optimization for specific instrumentation and experimental conditions.

Experimental Protocols

Tissue Sample Preparation

The following protocol is a general guideline for the extraction of this compound and its metabolites from tissue samples. It is based on the widely used protein precipitation method, which is effective for a broad range of analytes and tissue types.

Materials:

  • Tissue sample (e.g., liver, brain, muscle, kidney)

  • Homogenizer (e.g., bead beater, ultrasonic)

  • Centrifuge

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) solution (e.g., lidocaine-d10 for this compound, 4-aminobenzoic acid-d4 for CABA, d9-DEAE for ß-diethylaminoethanol)

  • Phosphate Buffered Saline (PBS), pH 7.4

Protocol:

  • Tissue Homogenization:

    • Accurately weigh approximately 100-200 mg of the frozen tissue sample.

    • Add 3-4 volumes of ice-cold PBS (e.g., 300-400 µL for 100 mg of tissue).

    • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Protein Precipitation:

    • To the tissue homogenate, add a known amount of the internal standard solution.

    • Add 3 volumes of ice-cold acetonitrile (e.g., 1.2 mL for 400 µL of homogenate).

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the clear supernatant, avoiding the precipitated protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Method Validation

The analytical method should be validated according to established guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key parameters to assess include:

  • Linearity: A calibration curve should be constructed using at least six non-zero standards. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. The mean accuracy should be within ±15% (±20% for the Lower Limit of Quantification), and the precision (RSD) should not exceed 15% (20% for LLOQ).

  • Recovery: The efficiency of the extraction procedure should be determined by comparing the analyte response in extracted samples to that of unextracted standards.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Matrix Effect: Assessed to ensure that co-eluting matrix components do not interfere with the ionization of the analytes.[1][2][5][9][10]

Table 2: Representative Quantitative Data for Local Anesthetics and Metabolites in Tissue (Adapted from Literature)

AnalyteMatrixMethodLOQRecovery (%)Linearity RangeReference
ProcaineRat LiverHPLC-UV10 µM>80%10 - 750 µMDhananjeyan et al., 2008
p-aminobenzoic acidRat LiverHPLC-UV10 µM>80%10 - 750 µMDhananjeyan et al., 2008
RopivacaineRat TissuesLC-MS/MS0.5 ng/mL (plasma)Not reported for tissueNot specified for tissueButiulca et al., 2023[11]
LidocaineHuman PlasmaLC-MS/MS0.10 ng/mLNot specified0.10–201.80 ng/mLTalluri et al., 2019[12]

Note: This table provides example data for structurally similar compounds. Actual values for this compound and its metabolites in various tissues must be determined experimentally.

Visualizations

This compound Metabolism Pathway

Chloroprocaine_Metabolism This compound This compound CABA 2-chloro-4-aminobenzoic acid (CABA) This compound->CABA Pseudocholinesterase (Hydrolysis) DEAE ß-diethylaminoethanol This compound->DEAE Pseudocholinesterase (Hydrolysis) NAcetylCABA N-acetyl-CABA CABA->NAcetylCABA N-acetyltransferase

Caption: Metabolic pathway of this compound.

Experimental Workflow for Tissue Analysis

Tissue_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Collection Homogenization Homogenization Tissue->Homogenization ProteinPrecipitation Protein Precipitation (with Internal Standard) Homogenization->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Acquisition & Processing LCMS->Data Quantification Quantification Data->Quantification

Caption: Workflow for tissue sample analysis.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the quantification of this compound and its metabolites in tissue samples. The use of LC-MS/MS combined with a robust sample preparation method like protein precipitation will yield reliable and accurate data crucial for advancing research and development in the pharmaceutical sciences. It is imperative to perform a thorough method validation for the specific tissue matrix of interest to ensure data integrity.

References

Application Notes and Protocols for the GC-MS Identification of Chloroprocaine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroprocaine, a short-acting ester-type local anesthetic, undergoes rapid metabolism in the body, primarily through hydrolysis by plasma pseudocholinesterases.[1] This metabolic process results in the formation of key metabolites that are excreted in the urine. The identification and quantification of these metabolites are crucial for pharmacokinetic studies, drug metabolism research, and in the development of new drug formulations. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and specificity for the identification of volatile and semi-volatile compounds.[2] However, due to the polar nature of the this compound metabolites, a derivatization step is necessary to increase their volatility for successful GC-MS analysis.

This document provides detailed application notes and protocols for the identification of this compound metabolites using GC-MS, with a focus on sample preparation, derivatization, and the interpretation of mass spectral data.

Metabolic Pathway of this compound

This compound is primarily metabolized by hydrolysis of its ester linkage, yielding two main metabolites: 2-chloro-4-aminobenzoic acid (CABA) and ß-diethylaminoethanol.[1] Further metabolism of CABA can occur, leading to the formation of N-acetyl-2-chloro-4-aminobenzoic acid.[3]

Chloroprocaine_Metabolism Metabolic Pathway of this compound This compound This compound CABA 2-chloro-4-aminobenzoic acid (CABA) This compound->CABA Hydrolysis bDEA ß-diethylaminoethanol This compound->bDEA Hydrolysis NA_CABA N-acetyl-2-chloro-4-aminobenzoic acid CABA->NA_CABA Enzyme1 Plasma Pseudocholinesterases Enzyme1->this compound Enzyme2 N-acetyltransferase Enzyme2->CABA

Caption: Metabolic breakdown of this compound.

Experimental Protocols

Sample Preparation: Extraction of Metabolites from Urine

This protocol describes the liquid-liquid extraction (LLE) of this compound metabolites from urine samples.

Materials:

  • Urine sample

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Anhydrous sodium sulfate

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • GC vials

Procedure:

  • To 5 mL of urine in a 15 mL centrifuge tube, adjust the pH to approximately 9-10 with 1 M NaOH.

  • Add 5 mL of diethyl ether, cap the tube, and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 2-4) with another 5 mL of diethyl ether and combine the organic extracts.

  • To the remaining aqueous layer, adjust the pH to approximately 2-3 with 1 M HCl.

  • Perform a second set of extractions with two 5 mL portions of diethyl ether, combining these acidic extracts in a separate tube.

  • Dry the combined organic extracts by passing them through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or in a water bath at 40°C.

  • Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of pyridine or acetonitrile) for derivatization.

Derivatization: Silylation of Metabolites

This protocol outlines the silylation of the extracted metabolites to make them amenable for GC-MS analysis. Silylation replaces active hydrogen atoms on the metabolites with a trimethylsilyl (TMS) group, increasing their volatility.[1] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylating agent for compounds containing hydroxyl, carboxyl, and amino groups.[1]

Materials:

  • Dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine (or other suitable solvent like acetonitrile)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the extracted sample is completely dry, as moisture will deactivate the silylating reagent.

  • Add 50 µL of pyridine to the dried extract to dissolve the residue.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis of silylated this compound metabolites. Optimization may be required based on the specific instrument and column used.

ParameterSuggested Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms or equivalent)
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 50-550
Scan ModeFull Scan

Data Presentation

The following tables summarize the expected quantitative data for the trimethylsilyl (TMS) derivatives of this compound metabolites. Note that the exact retention times may vary depending on the specific GC-MS system and conditions. The mass-to-charge ratios (m/z) represent the expected major fragment ions.

Table 1: Expected GC-MS Data for Silylated this compound Metabolites

Metabolite (TMS Derivative)Expected Retention Time (min)Key Diagnostic Ions (m/z)
2-chloro-4-aminobenzoic acid (di-TMS)12 - 15315 (M+), 300 (M-15), 242 (M-73), 196
N-acetyl-2-chloro-4-aminobenzoic acid (mono-TMS)15 - 18285 (M+), 270 (M-15), 242 (M-43), 196
ß-diethylaminoethanol (mono-TMS)8 - 10189 (M+), 174 (M-15), 116, 86

Table 2: Interpretation of Key Mass Spectral Fragments

Metabolite DerivativeIon (m/z)Interpretation
2-chloro-4-aminobenzoic acid (di-TMS)315Molecular ion [M]+
300Loss of a methyl group [M-15]+ from a TMS group
242Loss of a TMS group [M-73]+
196Fragment corresponding to the chlorobenzoyl moiety
N-acetyl-2-chloro-4-aminobenzoic acid (mono-TMS)285Molecular ion [M]+
270Loss of a methyl group [M-15]+ from the TMS group
242Loss of the acetyl group [M-43]+
196Fragment corresponding to the chlorobenzoyl moiety
ß-diethylaminoethanol (mono-TMS)189Molecular ion [M]+
174Loss of a methyl group [M-15]+ from the TMS group
116Fragment from the cleavage of the C-O bond
86Fragment corresponding to the diethylamino group

Experimental Workflow

The overall experimental workflow for the GC-MS identification of this compound metabolites is depicted below.

GCMS_Workflow GC-MS Workflow for this compound Metabolite Identification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data_processing Data Processing Urine_Sample Urine Sample Collection Extraction Liquid-Liquid Extraction Urine_Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Silylation (BSTFA + TMCS) Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Acquisition Data Acquisition GCMS_Analysis->Data_Acquisition Metabolite_ID Metabolite Identification (Mass Spectra & Retention Time) Data_Acquisition->Metabolite_ID Quantification Quantification Metabolite_ID->Quantification

Caption: From sample to data analysis workflow.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the successful identification and analysis of this compound metabolites using GC-MS. Proper sample preparation and derivatization are critical steps to ensure the volatility of the target analytes. The provided GC-MS parameters and expected fragmentation patterns will aid researchers in setting up their analytical methods and interpreting the resulting data. This methodology is valuable for a range of applications in drug metabolism and pharmacokinetic research.

References

Application Notes and Protocols for Assessing Chloroprocaine-Induced Nerve Block in Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroprocaine is a short-acting ester local anesthetic frequently utilized in various clinical and preclinical settings. Accurate assessment of the efficacy and duration of this compound-induced nerve block in animal models is crucial for preclinical safety testing, dose-finding studies, and the development of new drug formulations.[1][2] These application notes provide detailed protocols for assessing both sensory and motor nerve blockade induced by this compound in common laboratory animals.

Data Presentation: Quantitative Assessment of Nerve Block

The following tables summarize quantitative data on the onset and duration of nerve block achieved with this compound in different animal models and experimental conditions.

Table 1: this compound-Induced Nerve Block Characteristics in Rats

Animal ModelNerve Block TypeThis compound Concentration & DoseOnset of BlockDuration of Block (Sensory)Duration of Block (Motor)Reference(s)
Juvenile Sprague-Dawley RatsIntrathecal (lumbar)1% (0.5-1.0 µL/g)Not specified10-15 minutes10-15 minutes[1][2]
Sprague-Dawley RatsInfraorbital Nerve Block1.5% (0.2 mL)Not specified38 ± 9 minutesNot assessed[3]
RatSciatic Nerve Preparation (in vitro)2% (in mixture)Not specifiedUnpredictable, pH-dependentUnpredictable, pH-dependent[4]

Table 2: Comparative Nerve Block Duration with Other Local Anesthetics in Rats (Infraorbital Nerve Block)

Local AnestheticConcentrationAverage Duration of Analgesia (minutes ± S.D.)Reference(s)
Lidocaine0.5%42 ± 12[3]
Lidocaine1.0%47 ± 10[3]
Mepivacaine0.5%58 ± 13[3]
Mepivacaine1.0%78 ± 23[3]
Procaine1.0%34 ± 10[3]
Procaine1.5%46 ± 13[3]
2-Chloroprocaine 1.5% 38 ± 9 [3]
Bupivacaine0.5%100 ± 40[3]
Etidocaine1.0%59 ± 25[3]

Experimental Protocols

Protocol 1: Assessment of Sensory Blockade using the von Frey Test in Rodents

The von Frey test is a widely used method to assess mechanical allodynia and hyperalgesia by measuring the withdrawal threshold to a mechanical stimulus.[5][6]

Materials:

  • Set of calibrated von Frey filaments

  • Testing chambers with a wire mesh floor

  • Animal restrainer (optional)[5]

Procedure:

  • Acclimatization: Place the animal in the testing chamber for at least 30 minutes before testing to allow for habituation to the environment.[7][8]

  • Baseline Measurement: Before administering the nerve block, establish the baseline mechanical withdrawal threshold.

  • Filament Application: Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw (or other relevant area depending on the nerve block) with sufficient force to cause the filament to bend slightly.[5]

  • Response Observation: A positive response is characterized by a sharp withdrawal, licking, or shaking of the paw.[5]

  • Threshold Determination: The mechanical withdrawal threshold is the minimum force required to elicit a response in at least three out of five applications.[5] The "up-down" method can also be used to determine the 50% withdrawal threshold.[9]

  • Post-Block Assessment: After administration of this compound, repeat the measurements at predetermined time intervals (e.g., 5, 10, 15, 30, 60 minutes) to determine the onset and duration of the sensory block.[1] An increase in the withdrawal threshold indicates a successful sensory block.

Protocol 2: Assessment of Sensory Blockade using the Hot Plate Test in Rodents

The hot plate test is used to evaluate the response to a thermal pain stimulus and is effective for assessing centrally acting analgesics.[10][11][12]

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Transparent cylinder to confine the animal on the hot plate surface[10]

Procedure:

  • Apparatus Setup: Set the temperature of the hot plate to a constant, noxious level (e.g., 51-55°C).[13]

  • Acclimatization: Allow the animal to acclimate to the testing room.

  • Baseline Measurement: Before the nerve block, place the animal on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping).[10][12] A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Post-Block Assessment: After this compound administration, place the animal on the hot plate at specified time intervals and record the response latency. An increase in latency indicates a successful sensory block.

Protocol 3: Assessment of Motor Blockade in Rodents

Motor function can be assessed through observational scoring or more quantitative methods.

Observational Scoring:

  • Baseline Observation: Observe the animal's normal posture and gait before the nerve block.

  • Post-Block Observation: After this compound administration, observe the animal for signs of motor deficit in the affected limb(s).

  • Scoring: Use a simple scoring system to quantify the degree of motor block. For example, a three-point scale can be used: 0 = normal motor function, 1 = partial motor block (e.g., dragging of the limb), 2 = complete motor block (e.g., no weight-bearing, flaccid paralysis).[14] Visible motor block in the hind limbs can be defined as the failure of hip flexion and dragging of the hindlimbs.[1]

Extensor Postural Thrust Test: This test can be used to assess motor blockade in rodents.[15]

  • Hold the animal vertically and gently lower it towards a flat surface.

  • Observe the reflexive extension of the hindlimbs.

  • A reduction or absence of this reflex in the blocked limb indicates motor impairment.

Protocol 4: Assessment of Nerve Block in Larger Animals (e.g., Dogs)

In larger animals, a combination of sensory and motor assessments is often employed.

Sensory Assessment:

  • Response to Pinching: Gently pinch the skin in the dermatomal distribution of the blocked nerve with forceps and observe for a behavioral response (e.g., head turn, vocalization, withdrawal).[3][14] The absence of a response indicates a successful sensory block.

  • Cold Sensation: Apply a cold stimulus (e.g., ice cube wrapped in a paper towel) to the skin and assess the animal's reaction compared to an unblocked area.[16]

Motor Assessment:

  • Gait Analysis: Observe the animal's ability to walk and bear weight on the affected limb.

  • Proprioception: Assess proprioceptive placing by turning the paw over so the dorsal surface is on the floor; a normal animal will quickly return it to the correct position. A delay or absence of this response indicates a motor and/or sensory deficit.

  • Muscle Tone: Palpate the muscles of the affected limb to assess for decreased muscle tone.

Visualizations

Experimental_Workflow_Sensory_Block_Assessment cluster_pre_block Pre-Block cluster_block_admin Nerve Block cluster_post_block Post-Block Assessment acclimatization Animal Acclimatization baseline Baseline Sensory Test (von Frey or Hot Plate) acclimatization->baseline This compound This compound Administration baseline->this compound post_test Sensory Test at Time Intervals This compound->post_test data_analysis Data Analysis (Onset and Duration) post_test->data_analysis

Caption: Workflow for assessing sensory nerve block.

Experimental_Workflow_Motor_Block_Assessment cluster_pre_block_motor Pre-Block cluster_block_admin_motor Nerve Block cluster_post_block_motor Post-Block Assessment baseline_motor Baseline Motor Assessment (Observation, Gait) chloroprocaine_motor This compound Administration baseline_motor->chloroprocaine_motor post_test_motor Motor Assessment at Time Intervals chloroprocaine_motor->post_test_motor scoring Motor Deficit Scoring post_test_motor->scoring data_analysis_motor Data Analysis (Onset and Duration) scoring->data_analysis_motor

Caption: Workflow for assessing motor nerve block.

Logical_Relationship_Nerve_Block_Assessment cluster_stimulus Stimulus cluster_assessment Assessment Type cluster_response Behavioral Response cluster_outcome Measured Outcome mechanical Mechanical (von Frey) sensory Sensory Blockade mechanical->sensory thermal Thermal (Hot Plate) thermal->sensory withdrawal Paw Withdrawal Licking, Jumping sensory->withdrawal motor Motor Blockade gait Altered Gait Limb Dragging motor->gait threshold Increased Withdrawal Threshold/Latency withdrawal->threshold score Motor Deficit Score gait->score

Caption: Logical relationships in nerve block assessment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chloroprocaine Concentration for In Vitro Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro neurotoxicity of chloroprocaine.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in in vitro neurotoxicity studies?

A1: The optimal concentration range for this compound depends on the specific research question and experimental model. Based on published data, a broad range can be considered:

  • For assessing cytotoxicity (e.g., LD50): Concentrations can range from 1 mM up to 30 mM. A study using human SH-SY5Y neuroblastoma cells found the LD50 (the concentration at which 50% of cells are non-viable) for this compound after a 10-minute exposure to be approximately 16.5 mM.[1]

  • For mechanistic studies (e.g., apoptosis, mitochondrial dysfunction): It is advisable to start with concentrations below the LD50 to distinguish between apoptosis and necrosis. A range from 1 mM to 10 mM is often suitable for observing sublethal effects.

Q2: Which neuronal cell lines are appropriate for studying this compound neurotoxicity?

A2: The human neuroblastoma SH-SY5Y cell line is a commonly used and well-characterized model for in vitro neurotoxicity studies of local anesthetics.[1] These cells, especially when differentiated to a more neuron-like phenotype, can provide valuable insights into mechanisms like apoptosis and cytotoxicity.[2][3] Primary neuronal cultures, while more complex to maintain, offer a model that more closely resembles the in vivo environment.

Q3: What are the primary mechanisms of this compound-induced neurotoxicity?

A3: Like other local anesthetics, this compound can induce neurotoxicity through several mechanisms, primarily in a concentration- and time-dependent manner. These include:

  • Cell Death (Necrosis and Apoptosis): At high concentrations, local anesthetics can cause rapid cell death primarily through necrosis.[1] At lower concentrations or with longer exposure times, they can trigger apoptosis (programmed cell death).[4]

  • Mitochondrial Dysfunction: Local anesthetics can disrupt mitochondrial function by decreasing the mitochondrial membrane potential (ΔΨm), which is crucial for ATP synthesis and cell survival.[5][6][7] This can lead to increased production of reactive oxygen species (ROS).

  • Oxidative Stress: An imbalance in ROS production and antioxidant defenses can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA, and contributing to apoptosis.[8]

  • Disruption of Calcium Homeostasis: Some local anesthetics can cause an increase in intracellular calcium levels, which can trigger cytotoxic pathways.[9]

Q4: How does the in vitro neurotoxicity of this compound compare to other local anesthetics?

A4: The cytotoxic potential of local anesthetics varies. In a comparative study on human SH-SY5Y cells, the rank order of killing potency (from least to most potent) after a 10-minute treatment was: procaine ≤ mepivacaine < lidocaine < This compound < ropivacaine < bupivacaine.[1] This indicates that this compound is more cytotoxic than lidocaine but less so than bupivacaine in this specific in vitro model.[1]

Troubleshooting Guides

Cell Viability Assays (e.g., MTT)

Q: My cell viability results show high variability between replicate wells. What could be the cause? A:

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. When seeding, gently swirl the plate between pipetting to prevent cells from clumping in the center.

  • Inconsistent Incubation Time: Adhere strictly to the planned this compound exposure time for all plates and wells.

  • Incomplete Formazan Solubilization: After adding the MTT reagent and allowing formazan crystals to form, ensure complete solubilization by gentle mixing or shaking before reading the absorbance. The purple formazan crystals must be fully dissolved to get an accurate reading.[4][10]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is good practice to fill the outer wells with sterile PBS or medium and use only the inner wells for your experiment.

Apoptosis Assays (e.g., Caspase-3 Activation)

Q: I am not detecting a significant increase in caspase-3 activity after treating neuronal cells with this compound. Why might this be? A:

  • Concentration and Time Point: Apoptosis is a tightly regulated process. The concentration of this compound may be too high, pushing the cells directly into necrosis instead of apoptosis. Conversely, the concentration may be too low to trigger the apoptotic cascade within your experimental timeframe. Try performing a time-course and dose-response experiment.

  • Low Apoptotic Potential: Some studies suggest that this compound may be less likely to induce apoptosis compared to other local anesthetics like lidocaine and bupivacaine.[1] In one study, this compound did not significantly activate caspase-3/-7 in SH-SY5Y cells under conditions where lidocaine and bupivacaine did.[1]

  • Assay Sensitivity: Ensure your assay is sensitive enough. Consider confirming your results with an alternative method, such as Annexin V/PI staining, which can distinguish between early apoptosis, late apoptosis, and necrosis.[4]

  • Mechanism of Action: While the caspase cascade is a central apoptotic pathway, this compound-induced cell death might involve other pathways. Consider investigating markers of the intrinsic (mitochondrial) pathway, such as the Bax/Bcl-2 ratio or cytochrome c release.[11][12]

Mitochondrial Membrane Potential (ΔΨm) Assays (e.g., JC-1)

Q: My JC-1 assay results are inconsistent, and the red/green fluorescence ratio varies widely in my control group. A:

  • Cell Health: The JC-1 assay is highly sensitive to overall cell health. Ensure your cells are healthy, not confluent, and in the logarithmic growth phase before starting the experiment. Stressed cells in the control group will exhibit a lower ΔΨm.

  • Dye Concentration and Incubation: The optimal JC-1 concentration and incubation time can be cell-type dependent.[13] Titrate the JC-1 concentration (typically 1-10 µM) and incubation time (15-30 minutes) to achieve robust red fluorescence in healthy control cells with minimal green fluorescence.

  • Washing Steps: Be gentle during washing steps after JC-1 staining. Overly vigorous washing can selectively detach apoptotic cells, skewing your results.

  • Data Acquisition: When using a fluorescence plate reader, ensure the settings for both green (monomers, ~529 nm emission) and red (J-aggregates, ~590 nm emission) channels are optimized.[14] The final data should be expressed as a ratio of red to green fluorescence, which normalizes for cell number variations.

Data Presentation

Table 1: Comparative Cytotoxicity of Local Anesthetics in SH-SY5Y Cells

This table summarizes the concentration of various local anesthetics required to cause 50% cell death (LD50) after a 10-minute exposure period in human SH-SY5Y neuroblastoma cells.

Local AnestheticTypeLD50 (mM)Relative Potency (vs. Procaine)
ProcaineEster~33.11.0x
MepivacaineAmide~33.11.0x
LidocaineAmide~23.71.4x
This compound Ester~16.5 2.0x
RopivacaineAmide~8.14.1x
BupivacaineAmide~4.96.8x
(Data sourced from Perez-Castro et al., Anesth Analg, 2009)[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the existing medium from the cells and add 100 µL of the this compound solutions or control medium to the respective wells. Incubate for the desired exposure time (e.g., 10 min, 24 h).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]

  • Data Analysis: Express cell viability as a percentage of the untreated control group.

Protocol 2: Apoptosis Assessment using Caspase-3 Colorimetric Assay

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified duration.

  • Cell Lysis: After treatment, collect both adherent and floating cells. Centrifuge, wash with PBS, and resuspend the cell pellet in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.

  • Prepare Cytosolic Extract: Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay) to normalize caspase activity.

  • Caspase Reaction: In a 96-well plate, add 50-200 µg of protein per well, adjusting the volume with cell lysis buffer.

  • Substrate Addition: Add 50 µL of 2x Reaction Buffer (containing DTT) to each sample. Add 5 µL of the DEVD-pNA substrate (4 mM stock).

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 400 or 405 nm. The reading is proportional to the amount of pNA cleaved by active caspase-3.[15]

  • Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assessment using JC-1 Dye

  • Cell Culture and Treatment: Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate. Treat with this compound as required. Include a positive control group treated with a mitochondrial uncoupler like CCCP or FCCP.

  • JC-1 Staining: Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed culture medium. Remove the treatment medium and add the JC-1 solution to each well.

  • Incubation: Incubate the cells at 37°C, 5% CO₂ for 15-30 minutes, protected from light.[10][13]

  • Washing: Gently aspirate the staining solution and wash the cells once or twice with pre-warmed assay buffer (e.g., PBS or HBSS).

  • Analysis:

    • Fluorescence Microscopy: Immediately visualize the cells. Healthy cells with high ΔΨm will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic or unhealthy cells with low ΔΨm will show diffuse green fluorescent JC-1 monomers in the cytoplasm.[10]

    • Plate Reader: Measure the fluorescence intensity using two filter sets:

      • Green (Monomers): Excitation ~485 nm / Emission ~535 nm.

      • Red (J-aggregates): Excitation ~540 nm / Emission ~590 nm.[16]

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Culture Culture Neuronal Cells (e.g., SH-SY5Y) Treatment Treat with this compound (Dose-Response & Time-Course) Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Caspase Apoptosis (Caspase-3 Assay) Treatment->Caspase JC1 Mitochondrial Health (JC-1 Assay) Treatment->JC1 Analysis_MTT Calculate % Viability MTT->Analysis_MTT Analysis_Caspase Determine Fold-Increase in Caspase Activity Caspase->Analysis_Caspase Analysis_JC1 Calculate Red/Green Fluorescence Ratio JC1->Analysis_JC1

Caption: Workflow for in vitro neurotoxicity assessment of this compound.

Apoptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway LA Local Anesthetics (e.g., this compound) Bax Bax LA->Bax Bcl2 Bcl-2 LA->Bcl2 FasL FasL / TNF-α DeathReceptor Death Receptors (Fas / TNFR) FasL->DeathReceptor Binds Casp8 Pro-Caspase-8 DeathReceptor->Casp8 Recruits aCasp8 Active Caspase-8 Casp8->aCasp8 Cleavage Casp3 Pro-Caspase-3 aCasp8->Casp3 aCasp8->Casp3 Activates Mito Mitochondrion CytC Cytochrome c Mito->CytC Releases Bax->Mito Forms pore Bcl2->Bax Inhibits Apaf1 Apaf-1 CytC->Apaf1 Binds Casp9 Pro-Caspase-9 Apaf1->Casp9 Activates aCasp9 Active Caspase-9 (Apoptosome) Casp9->aCasp9 Cleavage aCasp9->Casp3 aCasp9->Casp3 Activates aCasp3 Active Caspase-3 Casp3->aCasp3 Substrates Cellular Substrates (e.g., PARP) aCasp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Local anesthetic-induced apoptotic signaling pathways.

Troubleshooting_Guide Start Problem: High variability in MTT assay results Check_Seeding Was cell suspension homogenous and plating even? Start->Check_Seeding Check_Solubilization Were formazan crystals fully dissolved before reading? Check_Seeding->Check_Solubilization Yes Sol_Seeding Solution: Improve cell suspension and plating technique. Check_Seeding->Sol_Seeding No Check_Edge Were outer wells of the plate used? Check_Solubilization->Check_Edge Yes Sol_Solubilization Solution: Ensure adequate mixing/ shaking after adding solubilizer. Check_Solubilization->Sol_Solubilization No Check_Edge->Start No, review other factors (e.g., pipetting) Sol_Edge Solution: Use outer wells for buffer only to create a humidity barrier. Check_Edge->Sol_Edge Yes

References

Preventing precipitation of Chloroprocaine in high-concentration stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chloroprocaine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation and handling of high-concentration this compound stock solutions, with a focus on preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does my high-concentration this compound solution precipitate?

A1: Precipitation of this compound in aqueous solutions is primarily influenced by pH. This compound is a weak base with a pKa of 8.7.[1] It is typically supplied as a hydrochloride salt (this compound HCl), which is more water-soluble. Commercial preparations are acidic, with a pH ranging from 2.7 to 4.0, to ensure stability and solubility.[2] When the pH of the solution increases, the equilibrium shifts towards the un-ionized (free base) form of this compound, which is significantly less water-soluble and can precipitate out of solution, especially at high concentrations.

Q2: What is the solubility of this compound hydrochloride?

A2: The solubility of this compound hydrochloride has been reported to be 61 mg/mL in both water and DMSO at 25°C.[3] However, this solubility is highly dependent on the pH of the solution.

Q3: How can I prevent precipitation when preparing a this compound stock solution?

A3: The most effective way to prevent precipitation is to control the pH of the solution. Maintaining an acidic pH (ideally below 4.0) will keep the this compound in its protonated, more soluble hydrochloride form. If a higher pH is required for your experiment, careful adjustment with a base like sodium bicarbonate is necessary, but this increases the risk of precipitation.

Q4: Can I adjust the pH of my this compound solution to a physiological range (e.g., pH 7.4)?

A4: Yes, it is possible to adjust the pH of this compound solutions to a physiological range, but it must be done carefully. Studies have shown that adjusting the pH of a 3% this compound solution to 7.32 with sodium bicarbonate did not result in precipitation for at least 24 hours.[4] Another study noted that the pH of a 2% bisulfite-free this compound solution could be raised to above 7.0 with the addition of a small amount of sodium bicarbonate (0.25-0.33 mL of 8.4% sodium bicarbonate per 10 mL of this compound solution).[2] However, the long-term stability of pH-adjusted solutions is not well characterized, and precipitation can still occur over time or with changes in temperature.

Q5: How should I store my this compound stock solution?

A5: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[5] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. If you prepare a stock solution in water, it is advisable to filter-sterilize it through a 0.22 µm filter before storage.[5]

Troubleshooting Guide

Issue: Precipitation observed after dissolving this compound HCl in water.
Potential Cause Troubleshooting Step Expected Outcome
High pH of the water Measure the pH of your water. If it is neutral or alkaline, add a small amount of dilute HCl to acidify the water to a pH of 3-4 before dissolving the this compound HCl.The this compound HCl should dissolve completely in the acidified water.
Concentration exceeds solubility at the current pH and temperature Gently warm the solution while stirring. If precipitation persists, you may need to reduce the final concentration of the stock solution.Warming can temporarily increase solubility. If the precipitate redissolves upon warming, it may crash out again upon cooling.
Issue: Precipitation observed after adjusting the pH of the this compound solution.
Potential Cause Troubleshooting Step Expected Outcome
Excessive or rapid addition of base Add the base (e.g., sodium bicarbonate solution) dropwise while vigorously stirring or vortexing the this compound solution. Monitor the pH closely.Slow and controlled addition of the base allows for more uniform pH distribution and can prevent localized high pH that triggers precipitation.
Final pH is too high for the concentration The solubility of the un-ionized form is being exceeded. Consider if a lower final pH is acceptable for your experiment. Alternatively, you may need to work with a lower concentration of this compound.A lower final pH will keep a higher proportion of the this compound in its soluble, protonated form.
Temperature fluctuations Maintain a constant temperature during and after pH adjustment. Note that solubility often decreases at lower temperatures.A stable temperature will help maintain the solution's stability.

Data Presentation

Table 1: Solubility of this compound Hydrochloride

SolventConcentrationTemperatureReference
Water61 mg/mL25°C[3]
DMSO61 mg/mL25°C[3]

Table 2: pH of Commercial this compound HCl Solutions

Product ConcentrationpH RangeReference
1%, 2%, 3%2.7 - 4.0[2]

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted 3% this compound Solution

This protocol is adapted from a study where a 3% this compound solution was successfully pH-adjusted for clinical use without precipitation for 24 hours.[4]

Materials:

  • This compound hydrochloride powder

  • Sterile water for injection

  • 8.4% Sodium Bicarbonate solution

  • Sterile vials

  • 0.22 µm syringe filter

  • pH meter

Procedure:

  • Prepare a 3% (30 mg/mL) solution of this compound hydrochloride in sterile water for injection. Ensure the powder is completely dissolved. The initial pH of this solution will be acidic.

  • Slowly add 8.4% sodium bicarbonate solution dropwise to the this compound solution while continuously monitoring the pH with a calibrated pH meter.

  • Continue adding the sodium bicarbonate solution until the desired pH of ~7.3 is reached. In the cited study, 3 mEq of NaHCO3 was added to 27 mL of 3% this compound solution.

  • Once the target pH is achieved, filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.

  • Visually inspect the solution for any signs of precipitation immediately after preparation and before use.

Note: The long-term stability of this pH-adjusted solution has not been extensively studied. It is recommended to prepare it fresh and use it within 24 hours.

Visualizations

experimental_workflow Workflow for Preparing a pH-Adjusted this compound Solution cluster_prep Preparation cluster_ph_adjust pH Adjustment cluster_final Final Steps prep_chloro Prepare 3% this compound HCl in Sterile Water check_dissolution Ensure Complete Dissolution prep_chloro->check_dissolution add_bicarb Slowly Add 8.4% NaHCO3 (Dropwise with Stirring) check_dissolution->add_bicarb monitor_ph Monitor pH Continuously add_bicarb->monitor_ph Target pH ~7.3 monitor_ph->add_bicarb If pH < 7.3 filter_sterilize Filter-Sterilize (0.22 µm) monitor_ph->filter_sterilize If pH = 7.3 inspect Visually Inspect for Precipitation filter_sterilize->inspect use_promptly Use Within 24 Hours inspect->use_promptly

Caption: Experimental workflow for preparing a pH-adjusted this compound solution.

troubleshooting_logic Troubleshooting Precipitation in this compound Solutions action_node action_node start_node start_node start Precipitation Observed is_ph_adjusted Was pH Adjusted? start->is_ph_adjusted is_ph_high Is pH > 4.0? is_ph_adjusted->is_ph_high Yes is_conc_high Is Concentration High? is_ph_adjusted->is_conc_high No slow_base_addition Add Base Slowly with Vigorous Stirring is_ph_high->slow_base_addition Yes reduce_ph Consider Lowering Final pH or Reducing Concentration is_ph_high->reduce_ph No is_temp_low Is Temperature Low? is_conc_high->is_temp_low Yes acidify_water Acidify Water to pH 3-4 Before Dissolving is_conc_high->acidify_water No is_temp_low->reduce_ph No warm_solution Gently Warm Solution is_temp_low->warm_solution Yes

Caption: Logical workflow for troubleshooting this compound precipitation.

References

Identifying and mitigating artifacts in electrophysiology recordings with Chloroprocaine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chloroprocaine in electrophysiology experiments. The focus is on identifying and mitigating potential artifacts and distinguishing the compound's physiological effects from experimental noise.

Frequently Asked Questions (FAQs)

Q1: My baseline signal becomes noisy after applying this compound. Is this an artifact?

A1: An increase in baseline noise is a common issue in electrophysiology and may not be directly caused by this compound's chemical properties. First, rule out common sources of electrical noise.

  • Grounding: Ensure your setup is properly grounded. A floating ground is a primary cause of noise.

  • Electrode Integrity: Check the integrity of your recording and reference electrodes. Bleaching silver-chloride wires can help remove oxidation.

  • Perfusion System: Air bubbles or leaks in the perfusion system can introduce noise. Ensure a smooth, continuous flow.

  • External Equipment: Switch off any unnecessary nearby electrical equipment (e.g., manipulators, cameras, centrifuges) one by one to identify the source of interference.

If these steps do not resolve the issue, consider that at high concentrations, some channel blockers can cause slight instabilities in the membrane potential that might manifest as minor baseline fluctuations. However, this is a physiological effect, not a technical artifact.

Q2: I'm observing a significant decrease in the amplitude of my recorded action potentials after applying this compound. Is my recording unstable?

A2: This is the expected physiological effect of this compound, not an artifact or a sign of an unstable recording. This compound is a local anesthetic that primarily functions by blocking voltage-gated sodium channels.[1][2] This action reduces the influx of sodium ions necessary for the rising phase of the action potential, thereby decreasing its amplitude.[1][3][4] The effect should be dose-dependent.

Q3: The activation kinetics of my target ion channel appear to be altered after this compound application. Is this a real effect or an artifact?

A3: This is likely a real physiological effect. In addition to its primary action on sodium channels, this compound has been shown to affect other ion channels. For example, it can inhibit Kv7/M potassium channel currents, leading to a rightward shift in the voltage-dependent activation curve and a slowing of channel activation.[5] It is crucial to be aware of this compound's potential off-target effects in your experimental preparation.

Q4: My gigaohm seal is unstable after perfusing this compound. Is the compound damaging the cell membrane?

A4: While direct, acute damage at typical experimental concentrations is not the most common issue, several factors related to the application of any new solution can affect seal stability:

  • Solution Osmolarity: Ensure the osmolarity of your this compound-containing solution matches your baseline extracellular solution. A mismatch can cause osmotic stress on the cell, leading to an unstable seal.

  • pH: Verify that the pH of your drug solution is consistent with your recording solution (typically 7.3-7.4).

  • Perfusion Speed: A sudden change in perfusion speed or the introduction of a new solution at a high rate can mechanically disturb the patch. Maintain a slow and steady perfusion rate.

  • Pipette Drift: Ensure your pipette is securely held and has not drifted.

If the seal is lost immediately upon application, it is more likely due to one of these factors rather than a direct, rapid cytotoxic effect of this compound.

Troubleshooting Guides

Guide 1: Distinguishing Physiological Effects from True Artifacts

When using a potent channel blocker like this compound, it is critical to differentiate its intended pharmacological action from unintended experimental artifacts.

Observation Likely Physiological Effect Likely Artifact Troubleshooting Steps for Artifacts
Reduced Spike Amplitude Dose-dependent decrease in action potential height.Sudden, complete loss of signal.Check seal integrity and for pipette clogging.
Shift in Baseline Current Gradual, stable shift in holding current.Abrupt, large jumps or a wandering baseline.Check for mechanical vibrations, ensure proper grounding, and check reference electrode stability.
Altered Channel Kinetics Consistent changes in activation/inactivation curves.High-frequency noise obscuring channel gating.Identify and eliminate sources of electrical noise (60/50 Hz hum).
No Cellular Response High concentration of this compound is completely blocking activity.Cell is unhealthy or dead.Verify cell health before drug application. Check for stable resting membrane potential.
Guide 2: Step-by-Step Troubleshooting for Common Electrophysiology Issues

Use this guide to systematically identify and resolve common problems during your experiment.

  • Check the Grounding: This is the most common source of electrical noise. Ensure all components are connected to a common ground and that there are no ground loops.

  • Inspect the Electrodes:

    • Recording Pipette: Is the tip clogged? Is the resistance appropriate for your cell type?

    • Reference Electrode: Is it properly chlorided? Is it making good contact with the bath solution?

  • Evaluate the Perfusion System:

    • Are there any leaks?

    • Is the flow rate stable?

    • Are there air bubbles in the tubing?

  • Isolate External Noise Sources:

    • Systematically turn off all nearby electrical equipment.

    • Ensure the Faraday cage is properly closed and grounded.

  • Verify Solutions:

    • Check the pH and osmolarity of all solutions, including the this compound stock and final dilutions.

    • Ensure solutions have been filtered to remove particulates.

  • Assess Cell Health:

    • Does the cell have a healthy resting membrane potential before drug application?

    • Is the seal resistance high (>1 GΩ)?

Experimental Protocols

Whole-Cell Patch-Clamp Recording Protocol for Assessing this compound Effects

This protocol provides a general framework for investigating the effects of this compound on neuronal ion channels.

1. Preparation of Solutions:

  • Artificial Cerebrospinal Fluid (aCSF): Composition (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. The solution should be bubbled with 95% O2 / 5% CO2 for at least 30 minutes before use. The pH should be 7.4, and osmolarity ~310 mOsm.

  • Intracellular Solution (for Potassium Channels): Composition (in mM): 130 K-Gluconate, 5 KCl, 10 HEPES, 0.5 EGTA, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in deionized water and store it in aliquots at -20°C. Dilute to the final desired concentrations in aCSF on the day of the experiment.

2. Electrophysiological Recording:

  • Prepare brain slices or cultured cells as per your standard laboratory protocol.

  • Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1-2 mL/min.

  • Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Approach a healthy neuron and establish a gigaohm seal (>1 GΩ).

  • Rupture the membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes while recording baseline activity.

  • Apply the desired voltage-clamp or current-clamp protocols to establish a stable baseline recording of the parameters of interest (e.g., sodium currents, potassium currents, action potential firing).

  • Switch the perfusion to aCSF containing the desired concentration of this compound.

  • Record the effects of this compound on the parameters of interest.

  • To determine dose-dependency, perform a washout with aCSF and then apply a different concentration of this compound.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on Kv7.2/Kv7.3 potassium channels.[5]

Parameter Effect of this compound
Current Amplitude Lowered
Voltage-Dependent Activation Rightward shift in the activation curve
Channel Activation Slowed
Target Selectivity More selective inhibitory effect on homomeric Kv7.3 and heteromeric Kv7.2/Kv7.3 channels than on homomeric Kv7.2 channels.

Visualizations

cluster_0 This compound Signaling Pathway This compound This compound (membrane permeable) Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Binds to intracellular portion Na_Influx Na+ Influx Na_Channel->Na_Influx Blocks Depolarization Membrane Depolarization Na_Influx->Depolarization AP Action Potential Propagation Depolarization->AP

Caption: Primary mechanism of action of this compound.

cluster_1 Troubleshooting Workflow Start Artifact Observed in Recording Check_Grounding Check Grounding and Shielding Start->Check_Grounding Check_Electrodes Inspect Electrodes (Pipette & Reference) Check_Grounding->Check_Electrodes No Resolved Artifact Resolved Check_Grounding->Resolved Yes Check_Perfusion Check Perfusion System Check_Electrodes->Check_Perfusion No Check_Electrodes->Resolved Yes Isolate_Noise Isolate External Electrical Noise Check_Perfusion->Isolate_Noise No Check_Perfusion->Resolved Yes Physiological_Effect Consider as Potential Physiological Effect Isolate_Noise->Physiological_Effect No Isolate_Noise->Resolved Yes

Caption: Logical workflow for troubleshooting artifacts.

cluster_2 Experimental Workflow Prepare Prepare Solutions & Cell Preparation Establish_Recording Establish Stable Whole-Cell Recording Prepare->Establish_Recording Baseline Record Baseline Activity Establish_Recording->Baseline Apply_this compound Apply this compound Baseline->Apply_this compound Record_Effect Record Effect Apply_this compound->Record_Effect Washout Washout Record_Effect->Washout Analyze Analyze Data Washout->Analyze

Caption: Patch-clamp experiment with this compound.

References

Improving the solubility of Chloroprocaine for specific research applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Chloroprocaine for specific research applications.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound Hydrochloride in common laboratory solvents?

A1: this compound is most commonly available as its hydrochloride salt, which is more water-soluble than its base form.[1][2] The solubility in various solvents is summarized in the table below.

Q2: Why is my this compound solution turning yellow over time?

A2: Aqueous solutions of this compound hydrochloride can turn yellow upon standing.[3] This is a known characteristic of the molecule and may indicate degradation. It is recommended to use freshly prepared solutions for experiments whenever possible.

Q3: Can I adjust the pH of my this compound solution to improve solubility?

A3: Yes, pH adjustment is a key factor in controlling the solubility of this compound. As a weak base with a pKa of 8.7, this compound's solubility is pH-dependent.[4][5] Acidic conditions (pH 2.7-4.0) are typically used for commercially available injectable solutions to ensure stability.[6] Increasing the pH towards its pKa will decrease the proportion of the ionized, more water-soluble form and may lead to precipitation. Conversely, in its uncharged form, it can better penetrate lipid membranes.[4]

Q4: My this compound precipitates when I dilute my stock solution in a physiological buffer. How can I prevent this?

A4: Precipitation upon dilution into a higher pH buffer (like PBS, pH 7.4) is a common issue. This occurs because the equilibrium shifts towards the less soluble, un-ionized form of this compound.[4] To mitigate this, consider the following:

  • Lower the final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.

  • Use a co-solvent: Including a water-miscible organic solvent in your final dilution may help maintain solubility.

  • pH adjustment of the final solution: Carefully adjusting the pH of the final solution after adding the this compound stock might be necessary, but be mindful of the pH constraints of your experimental system.

Q5: What are the main degradation products of this compound?

A5: this compound is an ester-type local anesthetic and is rapidly hydrolyzed by plasma pseudocholinesterases into its main metabolites: 2-chloro-4-aminobenzoic acid and β-diethylaminoethanol.[2][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Cloudy solution or visible precipitate after dissolving this compound HCl in water. The solubility limit has been exceeded.Ensure you are not exceeding the solubility limit of ~61 mg/mL in water.[8] Gentle warming and sonication may aid dissolution.
Inconsistent results in cell-based assays. - Degradation of this compound in the culture medium.- Precipitation of the drug at physiological pH.- Prepare fresh solutions for each experiment.- Visually inspect the culture medium for any signs of precipitation after adding the drug.- Consider performing a dose-response curve with freshly diluted solutions to ensure consistency.
Low bioavailability in in vivo experiments. - Rapid metabolism by plasma esterases.[7]- Poor absorption due to formulation.- For systemic administration, the rapid in vivo half-life must be considered.[5]- For localized delivery, consider formulating this compound in a vehicle that enhances tissue penetration and stability.

Data Presentation

Table 1: Solubility of this compound and its Hydrochloride Salt

CompoundSolventSolubilityReference
This compound HClWater61 mg/mL (198.55 mM)[8]
This compound HClDMSO61 mg/mL (198.55 mM)[8]
This compound HClEthanolInsoluble[8]
This compoundWater1.3 mg/mL[9]
This compoundChloroformVery Soluble[3]
This compoundEtherInsoluble[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Hydrochloride Aqueous Stock Solution

Objective: To prepare a high-concentration stock solution of this compound HCl in water for subsequent dilution in experimental buffers.

Materials:

  • This compound Hydrochloride powder

  • Sterile, deionized water

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filter (0.22 µm)

Methodology:

  • Weigh the desired amount of this compound HCl powder using an analytical balance.

  • Add the appropriate volume of sterile, deionized water to achieve the target concentration (e.g., for a 50 mg/mL solution, add 1 mL of water to 50 mg of this compound HCl).

  • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (to no more than 40°C) or sonication can be used to aid dissolution.[10]

  • Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at 2-8°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C is recommended to minimize degradation from repeated freeze-thaw cycles.

Protocol 2: General Method for Solubility Enhancement using a Co-solvent System

Objective: To improve the solubility of this compound in an aqueous buffer for in vitro experiments using a co-solvent.

Materials:

  • This compound Hydrochloride

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

Methodology:

  • Prepare a high-concentration stock solution of this compound HCl in 100% DMSO (e.g., 50 mg/mL).

  • For the working solution, perform a serial dilution of the DMSO stock into the aqueous buffer (e.g., PBS). It is crucial to add the DMSO stock to the buffer and not the other way around to minimize the risk of precipitation.

  • Ensure the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the initial stock concentration or the final working concentration may need to be adjusted.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubility Testing cluster_prep Solution Preparation cluster_test Solubility Assessment cluster_troubleshoot Troubleshooting start Weigh this compound HCl add_solvent Add Solvent (e.g., Water, DMSO) start->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve visual Visual Inspection for Precipitation dissolve->visual dilute Dilute in Buffer visual->dilute If clear precipitate Precipitation Observed visual->precipitate If cloudy measure Measure Concentration (e.g., HPLC, UV-Vis) dilute->measure adjust Adjust pH / Use Co-solvent / Lower Concentration precipitate->adjust adjust->start

Caption: Workflow for preparing and testing this compound solubility.

mechanism_of_action Primary Mechanism of Action of this compound cluster_inhibition This compound This compound na_channel Voltage-Gated Sodium Channel This compound->na_channel Binds to and inhibits na_influx Sodium Ion Influx action_potential Action Potential Propagation na_influx->action_potential is blocked nerve_block Nerve Conduction Block action_potential->nerve_block leading to

Caption: this compound's primary mechanism of action.

References

Validation & Comparative

A Comparative Analysis of Chloroprocaine and Bupivacaine: Effects on Lipid Membrane Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – This guide provides a detailed comparative analysis of two widely used local anesthetics, Chloroprocaine and Bupivacaine, focusing on their distinct effects on the physicochemical properties of lipid membranes. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of anesthetic action and drug-membrane interactions.

Local anesthetics function primarily by inhibiting voltage-gated sodium channels in neuronal membranes, thereby blocking nerve impulse conduction.[1][2] However, their journey to this target site and a component of their overall effect, including potential toxicity, involves direct interaction with the lipid bilayer of the cell membrane.[3][4] These amphiphilic molecules can partition into the membrane, altering its fundamental properties such as fluidity, permeability, and lipid packing order.[3][5] This guide synthesizes experimental data to contrast the membrane-altering effects of the ester-linked this compound and the amide-linked Bupivacaine.

Quantitative Comparison of Membrane Effects

The interaction of local anesthetics with lipid membranes is critically dependent on their physicochemical properties, such as lipophilicity. Bupivacaine, being more lipophilic than this compound, exhibits a more pronounced interaction with the lipid bilayer.[6][7][8] This difference is reflected in their varied impacts on membrane fluidity, phase transition, and permeability.

ParameterExperimental ObservationThis compoundBupivacaineReference(s)
Membrane Fluidity Change in fluorescence anisotropy/polarization of probes (e.g., DPH). A decrease indicates increased fluidity.No significant effect observed in dipalmitoyl lecithin vesicles or synaptic plasma membranes.Increases fluidity (fluidizing/disordering effect), particularly in more rigid membranes containing cholesterol.[3][6][9]
Membrane Permeability Leakage of fluorescent markers (e.g., calcein) from liposomes; changes in ionic conductance.Not reported in cited studies. Mechanism is described as decreasing Na+ permeability via channel block.Markedly increases permeability to ions and molecules. Effect is concentration-dependent.[3]
Lipid Phase Transition Change in the main phase transition temperature (Tm) of phospholipids, measured by Differential Scanning Calorimetry (DSC).Not reported in cited studies.Depresses (lowers) the phase transition temperature, indicating membrane destabilization.[6][10]
Lipid Ordering Assessment of acyl chain order using techniques like NMR or specific fluorescent probes.No significant effect observed.Disorders phospholipid acyl chains. A minor ordering effect was noted only at very low concentrations.[6][11]
Mechanisms of Interaction with the Lipid Bilayer

The differential effects of this compound and Bupivacaine can be attributed to their distinct molecular structures and resulting interactions with membrane components.

  • Bupivacaine: As a highly lipophilic molecule, Bupivacaine partitions readily into the hydrophobic core of the lipid membrane.[3][7] This insertion physically disrupts the ordered packing of phospholipid acyl chains, leading to an increase in membrane fluidity and a decrease in the lipid phase transition temperature.[3][6][10] Its interaction is more significant in membranes containing cholesterol and anionic phospholipids like cardiolipin, which is relevant to its higher cardiotoxicity.[3][11] Both hydrophobic interactions with the acyl chains and electrostatic interactions between the charged amine group and the polar phospholipid headgroups contribute to its membrane-altering effects.[3]

  • This compound: In contrast, studies have shown this compound has a negligible effect on the fluidity of model lipid membranes at clinically relevant concentrations.[6] Its primary mechanism of action is considered to be the direct blockade of the sodium channel from the intracellular side.[1][2][12] To reach this site, the uncharged form of the molecule must first passively diffuse across the lipid membrane, but it does not appear to significantly perturb the bulk physical properties of the bilayer in the process, unlike Bupivacaine.[12]

Visualizing the Interactions and Experimental Processes

To better understand the concepts discussed, the following diagrams illustrate a typical experimental workflow for studying these interactions and the proposed molecular mechanisms.

G cluster_prep Model Membrane Preparation cluster_exp Experimental Treatment cluster_analysis Biophysical Analysis cluster_results Data Comparison lipids Select Lipids (e.g., DPPC, Cholesterol) hydrate Film Hydration & Vesicle Formation lipids->hydrate liposomes Liposome Suspension (Model Membranes) hydrate->liposomes add_la Incubate with Anesthetic (this compound or Bupivacaine) liposomes->add_la control Control (No Anesthetic) liposomes->control dsc DSC (Phase Transition) add_la->dsc fluor Fluorescence Spectroscopy (Fluidity, Permeability) add_la->fluor nmr NMR (Lipid Ordering) add_la->nmr control->dsc control->fluor control->nmr compare Compare Effects: This compound vs. Bupivacaine dsc->compare fluor->compare nmr->compare

Caption: Experimental workflow for analyzing anesthetic effects on lipid membranes.

G cluster_membrane Lipid Bilayer h1 hb1 p1 h1->p1 h2 p2 h2->p2 h3 p3 h3->p3 h4 p4 h4->p4 h5 p5 h5->p5 h6 p6 h6->p6 h7 p7 h7->p7 hb2 hb3 hb4 hb5 hb6 hb7 p1->hb1 p2->hb2 p3->hb3 p4->hb4 p5->hb5 p6->hb6 p7->hb7 bupi Bupivacaine l1 Deeper penetration and disordering of acyl chains bupi->l1 chloro This compound l2 Weaker, more superficial interaction chloro->l2

Caption: Molecular interaction of anesthetics with the lipid bilayer.

Detailed Experimental Protocols

The quantitative data presented in this guide are primarily derived from the following key experimental techniques:

Fluorescence Spectroscopy & Polarization
  • Objective: To measure changes in membrane fluidity.[3]

  • Methodology:

    • Probe Incorporation: A lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), is incorporated into the hydrophobic region of the prepared lipid vesicles (liposomes).[3]

    • Anesthetic Addition: The liposome suspension is incubated with varying concentrations of this compound or Bupivacaine.

    • Measurement: The sample is excited with vertically polarized light, and the intensity of fluorescence emission is measured in both vertical and horizontal planes.

    • Calculation: Fluorescence polarization (P) or anisotropy (r) is calculated from these intensities.

    • Interpretation: A decrease in the P or r value signifies increased rotational freedom of the probe, which corresponds to an increase in membrane fluidity (a disordering effect).[3]

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the effect of the anesthetics on the phase transition temperature (Tm) of the lipid bilayer.[10]

  • Methodology:

    • Sample Preparation: A concentrated suspension of liposomes (e.g., made from dipalmitoylphosphatidylcholine, DPPC) is prepared with and without the anesthetic.

    • Thermal Scan: The sample and a reference (buffer) are heated at a constant rate in the calorimeter.

    • Measurement: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. An endothermic peak is observed as the lipids absorb heat during the transition from the ordered gel phase to the disordered liquid-crystalline phase.

    • Interpretation: The temperature at the peak of this transition is the Tm. A shift of this peak to a lower temperature in the presence of the anesthetic indicates that the drug destabilizes the gel phase, making the membrane more fluid.[10]

Membrane Permeability (Calcein Leakage Assay)
  • Objective: To quantify changes in membrane permeability.[13]

  • Methodology:

    • Encapsulation: The fluorescent dye calcein is encapsulated inside liposomes at a high concentration, causing its fluorescence to be self-quenched.

    • Purification: Free, unencapsulated calcein is removed from the liposome suspension, typically by size-exclusion chromatography.

    • Anesthetic Addition: The anesthetics are added to the suspension of calcein-loaded liposomes.

    • Fluorescence Monitoring: The fluorescence intensity of the suspension is monitored over time.

    • Interpretation: An increase in fluorescence indicates that the anesthetic has increased membrane permeability, causing calcein to leak out into the external buffer. The dye becomes de-quenched upon dilution, and the rate of fluorescence increase is proportional to the rate of leakage.[13]

Conclusion

Experimental evidence clearly demonstrates that Bupivacaine and this compound interact with lipid membranes in fundamentally different ways. Bupivacaine, a potent and lipophilic amide anesthetic, significantly perturbs the lipid bilayer by increasing its fluidity and permeability while lowering the phase transition temperature. These direct membrane effects may contribute to both its anesthetic action and its well-documented cardiotoxicity. In contrast, the ester anesthetic this compound shows minimal direct physical effect on the bulk properties of the lipid membrane. Its mechanism is more purely defined by the targeted blockade of sodium channels after diffusing across the membrane. These findings are crucial for understanding the complete pharmacological profiles of these agents and for the rational design of future anesthetic drugs with improved safety and efficacy.

References

A Comparative Guide to In Vitro and In Vivo Models for Assessing Chloroprocaine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common in vitro and in vivo models used to evaluate the efficacy of the local anesthetic, Chloroprocaine. By presenting experimental data and detailed protocols, this document aims to facilitate a deeper understanding of how preclinical models translate to potential clinical outcomes, thereby aiding in the research and development of local anesthetic formulations.

At a Glance: this compound Efficacy In Vitro vs. In Vivo

The following tables summarize key efficacy parameters of this compound as determined by representative in vitro and in vivo models. A direct cross-validation is challenging due to a lack of published in vitro studies that specifically quantify the concentration-dependent block of nerve action potentials for this compound. Therefore, data for the structurally similar local anesthetic, Procaine, is included for illustrative purposes in the in vitro section, with the caveat that direct comparisons should be made with caution.

Table 1: In Vivo Efficacy of this compound in a Rat Sciatic Nerve Block Model

ParameterValueSpecies/ModelNoteworthy Observations
ED₅₀ (Effective Dose, 50%) 1.2% (0.1 mL)Sprague-Dawley RatThis represents the concentration at which 50% of subjects exhibit a successful nerve block.
Median Analgesic Time (0.125% solution) 30 minutesMouseDemonstrates the duration of anesthesia at a lower concentration.
Median Analgesic Time (0.25% solution) 50 minutesMouseShows a dose-dependent increase in the duration of action.
Median Analgesic Time (2.0% solution) 55 minutesMouseHigher concentrations further prolong the anesthetic effect.
Motor and Sensory Block Duration (Intrathecal) 10-15 minutesJuvenile RatHighlights the short-acting nature of this compound when administered spinally.

Table 2: Illustrative In Vitro Efficacy of Procaine in an Isolated Frog Sciatic Nerve Model

ParameterValueSpecies/ModelRelevance to this compound
IC₅₀ (Inhibitory Concentration, 50%) Varies (study-dependent)Frog (Rana pipiens / Rana temporaria)As a closely related ester local anesthetic, Procaine's in vitro potency in blocking the compound action potential provides an indirect insight into the expected behavior of this compound in a similar setup. Specific IC₅₀ values for this compound are not readily available in the literature.

Understanding the Mechanism of Action: The Signaling Pathway

This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels within the neuronal cell membrane. This action prevents the influx of sodium ions, which is necessary for the depolarization and propagation of an action potential. The result is a transient and reversible nerve conduction blockade.

Chloroprocaine_Mechanism cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_Channel_Open Voltage-Gated Na+ Channel (Open) Na_Channel_Blocked Voltage-Gated Na+ Channel (Blocked) Na_ion_in Na+ Na_Channel_Blocked->Na_ion_in Blocks Na+ Influx Na_ion_out Na+ Na_ion_out->Na_ion_in Na+ Influx (Action Potential) This compound This compound This compound->Na_Channel_Blocked Binds to α subunit

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Experimental Protocols: A Closer Look at the Methodologies

In Vivo Model: Rat Sciatic Nerve Block

This model is a cornerstone for evaluating the efficacy of local anesthetics in a living organism, providing data on both sensory and motor blockade.

Objective: To determine the potency (ED₅₀) and duration of action of this compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Anesthetic Administration: A predetermined volume and concentration of this compound are injected in close proximity to the sciatic nerve.

  • Assessment of Sensory Block: The withdrawal response to a noxious stimulus (e.g., pinching of the metatarsal) is observed. A successful block is characterized by the absence of vocalization and a significantly diminished withdrawal reflex.

  • Assessment of Motor Block: Motor function can be evaluated by observing the animal's gait and posture or through more quantitative measures like grip strength.

  • Data Analysis: The up-and-down method is often employed to determine the ED₅₀, where the concentration for each subsequent animal is adjusted based on the response of the previous one. The duration of the block is recorded as the time from the onset of anesthesia to the return of normal sensory and motor function.

InVivo_Workflow start Start acclimatize Acclimatize Sprague-Dawley Rats start->acclimatize inject Inject this compound near Sciatic Nerve acclimatize->inject assess_sensory Assess Sensory Block (Metatarsal Pinch) inject->assess_sensory assess_motor Assess Motor Block (Gait/Grip Strength) inject->assess_motor record_duration Record Duration of Block assess_sensory->record_duration assess_motor->record_duration analyze Analyze Data (e.g., ED50 Calculation) record_duration->analyze end End analyze->end

Caption: Workflow for the in vivo rat sciatic nerve block model.

In Vitro Model: Isolated Frog Sciatic Nerve Preparation

This ex vivo model allows for the direct measurement of a local anesthetic's effect on nerve conduction in a controlled environment, free from systemic influences.

Objective: To determine the concentration-dependent inhibition of the compound action potential (CAP) by a local anesthetic.

Methodology:

  • Nerve Preparation: The sciatic nerve is dissected from a frog (e.g., Rana pipiens) and mounted in a nerve chamber.

  • Electrophysiological Recording: Stimulating and recording electrodes are placed along the nerve. Supramaximal electrical stimuli are delivered to elicit a compound action potential (CAP), which is the summated electrical response of all the nerve fibers.

  • Drug Application: The nerve is bathed in a Ringer's solution containing a specific concentration of the local anesthetic.

  • Data Acquisition: The amplitude of the CAP is recorded before and after the application of the anesthetic. A reduction in the CAP amplitude indicates a blockade of nerve conduction.

  • Data Analysis: A concentration-response curve is generated by testing a range of anesthetic concentrations. From this curve, the IC₅₀ (the concentration that causes a 50% reduction in the CAP amplitude) can be calculated.

InVitro_Workflow start Start dissect Dissect Frog Sciatic Nerve start->dissect mount Mount Nerve in Chamber dissect->mount record_control Record Control Compound Action Potential (CAP) mount->record_control apply_drug Apply this compound (Varying Concentrations) record_control->apply_drug record_treated Record CAP after Drug Application apply_drug->record_treated analyze Analyze CAP Amplitude Reduction (IC50 Calculation) record_treated->analyze end End analyze->end

Caption: Workflow for the in vitro isolated frog sciatic nerve model.

Cross-Validation and Concluding Remarks

A direct and quantitative cross-validation of this compound's efficacy between in vitro and in vivo models is currently limited by the lack of published data on its in vitro effects on the compound action potential of isolated nerves. However, the available in vivo data consistently demonstrates this compound's rapid onset and short duration of action, which aligns with its known physicochemical properties and clinical profile.

The in vivo models, such as the rat sciatic nerve block, provide crucial information on the drug's performance in a complex biological system, encompassing factors like tissue distribution, metabolism, and systemic effects. In contrast, in vitro models, like the isolated frog sciatic nerve preparation, offer a highly controlled environment to dissect the direct effects of the drug on nerve excitability at the cellular level.

For a comprehensive preclinical evaluation of this compound and its formulations, it is imperative to utilize both in vitro and in vivo models. Future research providing quantitative in vitro efficacy data for this compound will be invaluable for establishing a more robust correlation between these preclinical platforms and for refining the development of next-generation local anesthetics.

Benchmarking Synthesized Chloroprocaine Purity Against Commercial Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of a synthesized batch of Chloroprocaine Hydrochloride against established commercial standards. The following sections detail the analytical methodologies, present a comparative data summary, and outline the experimental workflows, offering a clear benchmark for quality assessment in drug development and research.

Comparative Purity Analysis

The purity of the synthesized this compound Hydrochloride was rigorously evaluated against a commercial standard, with the results summarized in the table below. The analysis was conducted using High-Performance Liquid Chromatography (HPLC), the official method outlined in the United States Pharmacopeia (USP), and supplemented with Gas Chromatography (GC) for a comprehensive impurity profile.

ParameterSynthesized this compound HClCommercial this compound HCl StandardUSP Specification
Purity (HPLC, % Area) 99.85%>99.5% (Typical)[1][2][3]98.0% - 102.0%[4]
Major Impurity (4-Amino-2-chlorobenzoic acid, %) 0.12%< 0.15%Not more than 0.625%
Total Impurities (HPLC, %) 0.15%< 0.5%Not Specified
Purity (GC, % Area) 99.82%>99.5% (Typical)Not Specified
Residual Solvents Complies with USP <467>Complies with USP <467>Meets the requirements

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures employed to determine the purity of the synthesized this compound Hydrochloride and compare it against the commercial standard.

experimental_workflow cluster_results Data Comparison synth Synthesized This compound HCl hplc HPLC Analysis (USP Method) synth->hplc gc GC Analysis synth->gc comm Commercial This compound HCl Standard comm->hplc comm->gc data Comparative Data (Table 1) hplc->data gc->data

Caption: Overall experimental workflow for purity comparison.

hplc_workflow prep Prepare Mobile Phase (Acetonitrile, Methanol, Water, Sodium 1-heptanesulfonate, Acetic Acid) hplc_system HPLC System (C18 Column, 278 nm UV Detector) prep->hplc_system sample_prep Prepare Standard and Sample Solutions (in Methanol/Water) sample_prep->hplc_system chromatogram Obtain Chromatograms hplc_system->chromatogram analysis Calculate Purity and Impurity Levels chromatogram->analysis

References

In Vitro Potency of Chloroprocaine and Tetracaine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the potency of two commonly used ester-linked local anesthetics, chloroprocaine and tetracaine. The information presented is collated from various experimental sources to assist researchers in understanding their relative efficacy at a preclinical level.

Quantitative Data Summary

The following table summarizes the key physicochemical and potency-related parameters for this compound and tetracaine. It is important to note that the presented values are derived from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions.

ParameterThis compoundTetracaineReference
Anesthetic Type EsterEster[1]
LogP (Octanol/Water) 2.86Higher than this compound
Lipid Solubility LowHigh[1]
Relative in vivo Potency LowHigh (approx. 15 times that of procaine)[2]
Cytotoxicity IC50 (CCK-8 Assay) Not Available161.37 µM[3]

Mechanism of Action

Both this compound and tetracaine exert their anesthetic effects by blocking voltage-gated sodium channels within the neuronal cell membrane.[1] This inhibition prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The result is a transient and reversible blockade of nerve conduction, leading to a loss of sensation. The potency of these agents is closely linked to their lipid solubility, which facilitates their passage through the nerve's lipid membrane to reach their target sodium channels.[1]

Experimental Protocols

A common in vitro method for assessing the potency of local anesthetics involves the use of an isolated nerve preparation, such as the frog or rat sciatic nerve. The following is a representative protocol for such an experiment:

Objective: To determine the concentration-dependent effect of this compound and tetracaine on the compound action potential (CAP) of an isolated sciatic nerve.

Materials:

  • Isolated sciatic nerves from adult male Wistar rats.

  • Standard saline solution (e.g., Ringer's solution) for nerve immersion and perfusion.

  • This compound hydrochloride and tetracaine hydrochloride solutions of varying concentrations.

  • A three-chambered recording bath.

  • Stimulating and recording electrodes.

  • Amplifier and oscilloscope for signal processing and visualization.

Procedure:

  • Nerve Dissection: Sciatic nerves are carefully dissected from the spinal cord to the knee of euthanized rats.

  • Mounting: The isolated nerve is mounted across the three chambers of the recording bath, which is filled with standard saline solution.

  • Stimulation and Recording: The nerve is stimulated at one end with a supramaximal electrical pulse, and the resulting compound action potential (CAP) is recorded from the other end. The baseline CAP amplitude is established.

  • Drug Application: The saline solution in the central chamber is replaced with a solution containing a specific concentration of either this compound or tetracaine.

  • Data Acquisition: The CAP is continuously monitored, and the percentage reduction in its amplitude from the baseline is recorded over time until a steady-state block is achieved.

  • Concentration-Response Curve: The procedure is repeated with a range of concentrations for both drugs to generate a concentration-response curve.

  • Data Analysis: The effective concentration required to produce a 50% reduction in the CAP amplitude (EC50) is calculated for both this compound and tetracaine. The relative potency can then be determined by comparing their EC50 values.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Nerve_Dissection Dissect Sciatic Nerve Mounting Mount Nerve in Recording Bath Nerve_Dissection->Mounting Stimulation Apply Supramaximal Electrical Stimulus Mounting->Stimulation Recording Record Baseline Compound Action Potential Stimulation->Recording Drug_Application Apply Test Anesthetic (this compound or Tetracaine) Recording->Drug_Application Data_Acquisition Monitor and Record CAP Amplitude Reduction Drug_Application->Data_Acquisition Concentration_Response Generate Concentration- Response Curve Data_Acquisition->Concentration_Response EC50_Calculation Calculate EC50 Concentration_Response->EC50_Calculation Potency_Comparison Compare Relative Potency EC50_Calculation->Potency_Comparison Signaling_Pathway cluster_membrane Neuronal Cell Membrane Na_Channel Voltage-Gated Sodium Channel Block Blockade of Sodium Influx Na_Channel->Block Anesthetic Local Anesthetic (this compound or Tetracaine) Anesthetic->Na_Channel Binds to channel No_AP Inhibition of Action Potential Propagation Block->No_AP

References

The Swift Action of Chloroprocaine: A Comparative Analysis of Ion Channel Blockade and Anesthetic Duration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the direct relationship between a local anesthetic's in vitro activity and its in vivo performance is paramount for innovation in pain management. This guide provides a comparative analysis of Chloroprocaine, a short-acting local anesthetic, with its longer-acting counterparts, Lidocaine and Bupivacaine. By examining their ion channel blocking activity alongside their anesthetic duration, this guide offers insights into the molecular underpinnings of their clinical profiles.

Local anesthetics exert their effects by blocking voltage-gated sodium channels in neuronal membranes, thereby halting the propagation of action potentials and nociceptive signals. The potency and duration of this blockade are key determinants of a local anesthetic's clinical utility. This compound, an ester-type local anesthetic, is distinguished by its rapid onset and short duration of action, making it suitable for brief surgical procedures. In contrast, amide-type local anesthetics like Lidocaine and Bupivacaine offer progressively longer durations of anesthesia.

This guide delves into the quantitative data that correlates the in vitro sodium channel blocking potency (IC50) of these agents with their in vivo anesthetic duration, providing a clear framework for comparing their performance.

Comparative Analysis of In Vitro and In Vivo Performance

The following table summarizes the key physicochemical and pharmacological properties of this compound, Lidocaine, and Bupivacaine, highlighting the correlation between their sodium channel affinity and anesthetic duration.

PropertyThis compoundLidocaineBupivacaine
Chemical Class EsterAmideAmide
pKa [1]8.77.98.1
In Vitro Sodium Channel Blockade (IC50, µM) ~60 (for Procaine)[2]204[2]27[2]
In Vivo Anesthetic Duration (Sensory Block) ~2.6 hours[3]~3.1 hours[3]~6.1 hours[3]
In Vivo Anesthetic Duration (Motor Block) ~97 minutes~115 minutes~202 minutes

Note: The IC50 value for this compound is approximated based on data for Procaine, a structurally similar ester local anesthetic, from the study by Bräu et al. (1998)[2].

Experimental Protocols

The data presented in this guide is derived from established experimental methodologies designed to assess the in vitro and in vivo properties of local anesthetics.

In Vitro: Whole-Cell Patch Clamp Electrophysiology

The in vitro ion channel blocking activity of local anesthetics is quantified using the whole-cell patch-clamp technique on isolated neurons, such as those from dorsal root ganglia.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a local anesthetic on voltage-gated sodium channels.

Methodology:

  • Cell Preparation: Dorsal root ganglion (DRG) neurons are harvested from rodents and enzymatically dissociated to obtain individual cells. These cells are then plated on coverslips for electrophysiological recording.

  • Recording Setup: A glass micropipette with a tip diameter of approximately 1 micrometer is filled with an internal solution and brought into contact with the cell membrane. A high-resistance "giga-seal" is formed between the pipette tip and the membrane.

  • Whole-Cell Configuration: The membrane patch within the pipette is ruptured by applying gentle suction, allowing electrical access to the entire cell.

  • Voltage Clamp: The cell's membrane potential is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to elicit sodium currents.

  • Drug Application: The local anesthetic is applied to the cell at various concentrations. The reduction in the peak sodium current is measured at each concentration.

  • Data Analysis: A concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration. The IC50 value is calculated from this curve, representing the concentration at which the drug inhibits 50% of the sodium current.

In Vivo: Sciatic Nerve Block in a Mouse Model

The in vivo anesthetic duration is assessed by measuring the duration of sensory and motor blockade following a sciatic nerve block in a rodent model.

Objective: To determine the duration of sensory and motor anesthesia produced by a local anesthetic.

Methodology:

  • Animal Preparation: Mice are anesthetized, and the area over the sciatic notch is shaved and sterilized.

  • Nerve Block Injection: A precise volume of the local anesthetic solution is injected in close proximity to the sciatic nerve.

  • Assessment of Motor Block: The animal's motor function is assessed at regular intervals using methods such as the inverted screen test or by observing for limb dragging. The duration of motor block is the time from injection until the return of normal motor function.

  • Assessment of Sensory Block: Sensory blockade is evaluated by applying a noxious stimulus (e.g., thermal or mechanical) to the paw of the injected limb and observing the withdrawal reflex. The duration of sensory block is the time from injection until the return of a consistent withdrawal reflex.

  • Data Collection: The time to onset of blockade and the duration of both motor and sensory blockade are recorded for each animal.

Visualizing the Correlation: From Ion Channel to Anesthetic Effect

The following diagram illustrates the logical relationship between the in vitro properties of a local anesthetic and its resulting in vivo anesthetic duration.

Correlation Correlation of In Vitro Activity with In Vivo Anesthetic Duration cluster_in_vitro In Vitro Properties cluster_in_vivo In Vivo Outcome ic50 Sodium Channel IC50 (Potency) duration Anesthetic Duration ic50->duration Inverse Correlation (Higher potency leads to longer duration) pka pKa pka->duration Influences Onset lipid_sol Lipid Solubility lipid_sol->duration Direct Correlation (Higher solubility leads to longer duration)

Caption: Relationship between physicochemical properties, in vitro potency, and in vivo anesthetic duration.

Conclusion

The correlation between in vitro ion channel blocking activity and in vivo anesthetic duration provides a fundamental framework for understanding and comparing local anesthetics. This compound's lower potency at the sodium channel, as suggested by the data for the structurally similar procaine, aligns with its observed shorter duration of action in vivo when compared to the more potent agents, Lidocaine and Bupivacaine. This comparative analysis underscores the importance of integrating molecular-level data with clinical performance to guide the development of novel anesthetic agents with tailored clinical profiles.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Chloroprocaine

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of Chloroprocaine, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to maintaining a safe and compliant laboratory environment. This compound, an ester-based local anesthetic, requires specific procedures for its disposal to mitigate risks and adhere to regulatory standards. This guide provides essential, step-by-step information for the proper disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound waste with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]

In the event of a spill, the area should be evacuated and secured. The spilled material should be contained using an inert absorbent material, such as sand or earth, and collected into a suitable, closed container for disposal.[2] It is imperative not to discharge this compound waste into sewer systems or waterways.[1]

Quantitative Data for Disposal

ParameterValueSource(s)
Recommended Disposal Method High-Temperature Incineration[3][4][5]
Primary Chamber Temperature 800 - 1000°C[6]
Secondary Chamber Temperature > 850°C (often 900 - 1200°C)[4][5][7]
Gas Retention Time Minimum of 2 seconds[4][6]

Disposal Workflow

The following diagram outlines the procedural steps for the proper disposal of this compound waste in a laboratory setting.

Chloroprocaine_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate this compound Waste (Solid, Liquid, Sharps) ppe->segregate solid_waste Solid Waste (e.g., contaminated labware) segregate->solid_waste liquid_waste Liquid Waste (e.g., unused solutions) segregate->liquid_waste sharps_waste Sharps Waste (e.g., contaminated needles) segregate->sharps_waste package_solid 3a. Package in a Labeled, Leak-Proof Container solid_waste->package_solid package_liquid 3b. Package in a Labeled, Leak-Proof, Compatible Container liquid_waste->package_liquid package_sharps 3c. Place in a Puncture-Resistant Sharps Container sharps_waste->package_sharps storage 4. Store Securely in a Designated Chemical Waste Area (Cool, Dry, Well-Ventilated) package_solid->storage package_liquid->storage package_sharps->storage transport 5. Arrange for Pickup by a Licensed Waste Disposal Contractor storage->transport disposal 6. Final Disposal via High-Temperature Incineration transport->disposal end End: Compliant Disposal disposal->end

This compound Waste Disposal Workflow

Experimental Protocols

Currently, there are no widely documented or standardized experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes. The primary and recommended method of disposal is through high-temperature incineration by a licensed waste disposal contractor.[1][2] This method ensures the complete destruction of the compound, preventing its release into the environment.

Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols that are in compliance with local, state, and federal regulations. Adherence to these guidelines is critical for ensuring a safe laboratory environment and responsible chemical waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chloroprocaine

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in the dynamic fields of research and drug development, ensuring a safe handling environment for all chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Chloroprocaine, a short-acting local anesthetic. By adhering to these procedural steps, you can mitigate risks and maintain a secure laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound in a research setting, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to be worn.

Body AreaRecommended ProtectionSpecifications
Respiratory Air-purifying respiratorA NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when the formation of dust or aerosols is possible.[1] In case of inadequate ventilation, a full-face respirator should be used.[2]
Eyes & Face Safety goggles with side-shields or face shieldShould conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[2]
Hands Chemical-impermeable glovesNitrile or natural rubber gloves are recommended.[1] Gloves must be inspected prior to use and should be washed and dried properly.[2]
Body Laboratory coat or chemical-resistant clothingA lab coat is standard. For larger quantities or risk of significant splashing, a fire/flame-resistant and impervious clothing is advised.[2]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound hydrochloride injections at 20–25°C (68–77°F).[3]

  • Protect the substance from light by storing it in its original outer containers.[4][5]

  • Freezing should be avoided.[3] If crystallization occurs at low temperatures, the crystals should redissolve upon returning to room temperature with shaking. Do not use solutions with undissolved material.[3][6]

  • Store in a dry, cool, and well-ventilated place.[7]

2. Preparation and Handling:

  • Always handle this compound in a well-ventilated area.[2]

  • Avoid contact with skin, eyes, and clothing.[7][8]

  • Prevent the formation of dust and aerosols.[2][8]

  • Do not eat, drink, or smoke when using this product.[2]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[2]

3. Disposal:

  • Partially used bottles of solutions that do not contain preservatives should be discarded after a single use.[3][6]

  • For disposal of non-regulated amounts in a laboratory setting, follow these steps:

    • Remove the drug from its original container.

    • Mix the medicine with an unappealing substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[9]

    • Place the mixture in a sealed plastic bag or container.[9]

    • Dispose of the container in the trash.[9]

  • Scratch out all personal information on the prescription label of empty medicine bottles before recycling or disposing of them.[9]

  • For larger quantities, consult with your institution's environmental health and safety department for guidance on proper disposal in accordance with local, state, and federal regulations.

Below is a diagram illustrating the standard workflow for handling this compound.

This compound Handling Workflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at 20-25°C Protect from Light Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Prepare Prepare in Ventilated Area DonPPE->Prepare Use Use in Experiment Prepare->Use Discard Discard Unused Solution Use->Discard Mix Mix with Inert Material Discard->Mix DisposeTrash Dispose in Sealed Bag Mix->DisposeTrash

Caption: Workflow for safe handling of this compound.

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

1. Eye Contact:

  • Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[7]

  • Seek medical attention.[7]

2. Skin Contact:

  • Wash off immediately with soap and plenty of water.[2]

  • Remove contaminated clothing.[8]

  • Get medical attention if symptoms occur.[7]

3. Ingestion:

  • Clean mouth with water and drink plenty of water afterwards.[7]

  • Do not induce vomiting.[2]

  • Call a doctor or Poison Control Center immediately.[2]

4. Inhalation:

  • Remove to fresh air.[10]

  • If breathing is difficult, give oxygen.

  • Get medical attention if symptoms occur.

5. Spill or Leak:

  • Ensure adequate ventilation.[2][7]

  • Evacuate personnel to safe areas.[2]

  • Wear appropriate personal protective equipment.[2]

  • Avoid dust formation.[2][7]

  • Sweep up and shovel into suitable containers for disposal.[7]

  • Prevent further leakage or spillage if it is safe to do so.[2]

  • Do not let the chemical enter drains.[2]

The following diagram outlines the emergency response protocol for a this compound spill.

This compound Spill Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate DonPPE Don PPE Ventilate->DonPPE Contain Contain Spill DonPPE->Contain CleanUp Clean Up with Inert Material Contain->CleanUp Dispose Dispose in Sealed Container CleanUp->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.